Product packaging for 2-Methyl-3-phenylquinoxaline(Cat. No.:CAS No. 10130-23-1)

2-Methyl-3-phenylquinoxaline

Cat. No.: B157063
CAS No.: 10130-23-1
M. Wt: 220.27 g/mol
InChI Key: FPAQDFDMDUFBPS-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinoxaline (CAS 10130-23-1) is a potent platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor . It exhibits modest inhibitory activity against PDGFR kinase in intact cells, with an IC50 value of greater than 100 μM . This mechanism is of significant interest in oncology research, as PDGFR signaling is involved in crucial cellular processes like proliferation, migration, and survival, and its dysregulation is implicated in the emergence and progression of various cancers . The compound belongs to the quinoxaline scaffold, a heterocyclic nucleus known for its broad range of biological activities and its role as a privileged structure in the discovery of novel anticancer agents . Quinoxaline derivatives are extensively investigated for their synthetic potential and application in developing chemically controllable switches, organic semiconductors, and electroluminescent materials . With a molecular formula of C15H12N2 and a molecular weight of 220.27 g/mol, this compound has a density of approximately 1.1 g/cm³ and a boiling point of 346.8±37.0 °C at 760 mmHg . Its SMILES string is CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQDFDMDUFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323945
Record name 2-Methyl-3-phenylquinoxaline
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-23-1
Record name 2-Methyl-3-phenylquinoxaline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework, consisting of a fused benzene and pyrazine ring, imparts a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This has rendered them privileged scaffolds in drug discovery.[6][7] Furthermore, their application extends to functional materials such as dyes, organic semiconductors, and corrosion inhibitors.[8] This guide provides an in-depth review of the core synthetic methodologies for quinoxaline compounds, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of quinoxalines can be broadly categorized into classical condensation reactions, metal-catalyzed cross-coupling and cyclization reactions, and increasingly, green and sustainable methodologies. The most fundamental and widely employed approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][8]

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

This classical and robust method, first reported by Körner and Hinsberg, remains a cornerstone of quinoxaline synthesis.[1][8] The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions, to afford the corresponding quinoxaline derivative.

G reactant1 o-Phenylenediamine plus + reactant1->plus reactant2 1,2-Dicarbonyl Compound product Quinoxaline reactant2->product Condensation plus->reactant2

Caption: General scheme for quinoxaline synthesis.

A mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) is prepared in toluene (8 mL). To this solution, 0.1 g of an alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) is added.[6] The resulting suspension is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid catalyst is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product. The pure 2,3-diphenylquinoxaline can be obtained by recrystallization from ethanol.[6]

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneGlycerol/Water900.07-0.185-91[1][8]
Zn(OTf)₂CH₃CNRoom Temp.0.5-285-91[1]
TiO₂-Pr-SO₃HNeat or EthanolRoom Temp.0.1795[1]
AlCuMoVPToluene25292[6]
PhenolEthanol/WaterRoom Temp.0.5-190-98
Silica Boron Sulfonic AcidNeatRoom Temp.0.25-0.592-98[8]
Synthesis from o-Phenylenediamines and α-Halo Ketones

The reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides, provides a versatile route to 2-substituted or 2,3-disubstituted quinoxalines. This method proceeds through a condensation-oxidation sequence.

To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in tetrahydrofuran (THF, 2 mL), o-phenylenediamine (1 mmol) is added slowly at room temperature.[7] The reaction progress is monitored by TLC. After completion (typically within 2 hours), the reaction mixture is poured into water and extracted with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford 2-phenylquinoxaline.[7]

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineTHFRoom Temp.290[7]
NoneWater803-572-81
HCTUDMFRoom Temp.0.5-180-92
5% WO₃/ZrO₂AcetonitrileReflux1-1.590-98[9]
Metal-Catalyzed Synthesis of Quinoxalines

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines, offering alternative reaction pathways and access to a broader range of derivatives.[10] Copper-catalyzed reactions, in particular, have been extensively developed.

This method provides an efficient route to 2-substituted quinoxalines through a cyclization reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification o_phenylenediamine o-Phenylenediamine mixing Combine reactants, catalyst, base, and solvent o_phenylenediamine->mixing terminal_alkyne Terminal Alkyne terminal_alkyne->mixing catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) catalyst->mixing base Base (e.g., Cs₂CO₃, DMAP) base->mixing solvent Toluene solvent->mixing heating Heat at 70°C for 8h mixing->heating extraction Aqueous workup and extraction with Ethyl Acetate heating->extraction drying Dry organic layer (Na₂SO₄) extraction->drying evaporation Solvent evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product 2-Substituted Quinoxaline chromatography->product

Caption: Workflow for Cu-catalyzed synthesis.

In a reaction vessel, o-phenylenediamine (0.25 mmol), phenylacetylene (1 mmol), Cu(OAc)₂·H₂O (10 mol%), Cs₂CO₃ (0.75 mmol), and 4-dimethylaminopyridine (DMAP, 0.75 mmol) are combined in toluene.[11] The mixture is heated at 70°C for 8 hours. After cooling to room temperature, the reaction mixture is subjected to an aqueous workup and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-phenylquinoxaline.[11]

Copper CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂·H₂OCs₂CO₃/DMAPToluene70886[11]
Cu-AluminaK₂CO₃/DMAPToluene601095[2]
Green Synthetic Approaches

In recent years, the development of environmentally benign methods for quinoxaline synthesis has been a major focus.[12][13] These approaches often utilize recyclable catalysts, safer solvents like water or ethanol, or alternative energy sources such as microwave irradiation.[1][8][14]

o-Phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) are mixed with a catalytic amount of silica nanoparticles. The reaction mixture is stirred at room temperature under solvent-free conditions. The reaction is monitored by TLC. Upon completion, the product is extracted with an appropriate solvent, and the catalyst can be recovered by filtration and reused.[12]

Catalyst/ConditionSolventTemperature (°C)TimeYield (%)Reference
Bentonite Clay K-10EthanolRoom Temp.1-2 h85-95[1]
Cerium (IV) Ammonium Nitrate (CAN)WaterRoom Temp.0.5-1 h90-98[1]
Microwave IrradiationEthanol-60 sHigh[14]
CuO NanoparticlesWater801-1.5 h90-96[15][16]

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to the biological activity of quinoxalines, we can represent the logical relationship between different synthetic approaches.

G cluster_starting_materials Common Starting Material cluster_methods Synthetic Methodologies cluster_reactants Co-Reactants opda o-Phenylenediamine condensation Condensation opda->condensation metal_catalyzed Metal-Catalyzed opda->metal_catalyzed green_synthesis Green Synthesis opda->green_synthesis dicarbonyl 1,2-Dicarbonyls condensation->dicarbonyl halo_ketone α-Halo Ketones condensation->halo_ketone product Quinoxaline Derivatives condensation->product alkyne Alkynes metal_catalyzed->alkyne metal_catalyzed->product green_synthesis->dicarbonyl green_synthesis->product

Caption: Synthetic routes to quinoxalines.

The synthesis of quinoxaline compounds is a well-established and continuously evolving field. The classical condensation of o-phenylenediamines with 1,2-dicarbonyl compounds and their surrogates remains a highly effective and versatile strategy. The advent of metal-catalyzed reactions has expanded the synthetic toolbox, enabling the use of different starting materials and providing access to a wider array of functionalized quinoxalines. Furthermore, the increasing emphasis on sustainable chemistry has led to the development of numerous green protocols that offer advantages in terms of efficiency, safety, and environmental impact. This guide provides a comprehensive overview of these key methodologies, equipping researchers and drug development professionals with the necessary information to design and execute the synthesis of novel quinoxaline derivatives for their specific applications.

References

CAS number and molecular formula for 2-Methyl-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylquinoxaline, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis protocols, and the biological activities of its derivatives, with a focus on their potential as anticancer agents.

Chemical Identity and Properties

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its chemical structure, molecular formula, and CAS number are fundamental for its identification and characterization in research and development.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 10130-23-1BOC Sciences[], PubChem[1]
Molecular Formula C15H12N2BOC Sciences[], PubChem[1]
Molecular Weight 220.27 g/mol PubChem[1]
Alternate Formula C15H14N2ChemBK[3], Sigma-Aldrich[4]
Alternate Mol. Wt. 222.29 g/mol ChemBK[3], Sigma-Aldrich[4]

Note: Discrepancies in molecular formula and weight may be due to different isomeric forms or hydration states reported by suppliers.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Greener synthesis approaches utilizing ultrasonic irradiation or catalysts like p-toluenesulfonic acid (p-TSA) have been developed to improve yields and reduce reaction times.[5] For instance, the synthesis of 2,3-diphenylquinoxaline has been achieved with a 97% yield in 8 minutes using ultrasound.[5]

A common precursor for various derivatives is 3-phenylquinoxaline-2(1H)-thione. Its synthesis and subsequent alkylation are key steps in producing a range of biologically active molecules.[6][7][8][9]

This protocol describes a two-step synthesis starting from 2-chloro-3-phenylquinoxaline.

Materials:

  • 2-chloro-3-phenylquinoxaline

  • N-cyclohexyldithiocarbamate cyclohexylammonium salt

  • Chloroform (CHCl3)

  • Ethanol

Procedure:

  • A solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of CHCl3 is prepared.[7][8][9]

  • N-cyclohexyldithiocarbamate cyclohexylammonium salt (0.69 g, 2.5 mmol) is added to the solution.[7][8][9]

  • The reaction mixture is refluxed at 61°C for 12 hours.[7][8][9]

  • The solvent is evaporated under reduced pressure.[7][8][9]

  • 25 mL of ethanol is added to the solid residue, and the resulting yellowish precipitate is filtered to yield the desired product.[7][8][9]

This protocol outlines the S-alkylation of the thione precursor to generate diverse quinoxaline derivatives.

Materials:

  • 3-Phenylquinoxaline-2(1H)-thione (1.0 mmol)

  • Triethylamine (2.0 mmol)

  • Ethyl alcohol (95%)

  • Appropriate alkylating agent (e.g., methyl acrylate, chloroacetonitrile) (1.0 mmol)

Procedure:

  • To a mixture of 3-phenylquinoxaline-2(1H)-thione (0.24 g, 1.0 mmol) and triethylamine (0.2 mL, 2.0 mmol) in 30 mL of ethyl alcohol, the selected alkylating agent is added.[6][8][9]

  • The reaction mixture is heated under reflux for 4-12 hours.[6][8][9]

  • The mixture is then concentrated under reduced pressure.[6][8][9]

  • The resulting solid is filtered and crystallized from ethyl alcohol to yield the S-alkylated derivative.[6][8][9]

G General Synthesis Workflow for Quinoxaline Derivatives cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis 2-chloro-3-phenylquinoxaline 2-chloro-3-phenylquinoxaline Thione Formation Thione Formation 2-chloro-3-phenylquinoxaline->Thione Formation Thiation Reagent Thiation Reagent Thiation Reagent->Thione Formation 3-phenylquinoxaline-2(1H)-thione 3-phenylquinoxaline-2(1H)-thione Thione Formation->3-phenylquinoxaline-2(1H)-thione Reflux Alkylation Reaction Alkylation Reaction 3-phenylquinoxaline-2(1H)-thione->Alkylation Reaction Alkylating Agent Alkylating Agent Alkylating Agent->Alkylation Reaction Final Derivative Final Derivative Alkylation Reaction->Final Derivative Reflux

General synthesis workflow for quinoxaline derivatives.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for a wide spectrum of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[9] Their mechanism of action in cancer often involves the inhibition of key enzymes such as tyrosine kinases and c-MET kinase, or the induction of apoptosis.[8][9]

Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against various cancer cell lines.

Table of IC50 Values for Quinoxaline Derivatives:

Compound Cell Line IC50 (µg/mL) Reference Drug (Doxorubicin) IC50 (µg/mL) Source
Active Derivatives (10 compounds) HCT-116 1.9 - 7.52 3.23 ACS Omega[6]
Active Derivatives (17 compounds) MCF-7 2.3 - 6.62 3.23 ACS Omega[6]
Compound 10b HCT-116 1.52 Not Specified NIH[8]
Compound 10b MCF-7 2.0 Not Specified NIH[8]
Compound 2a HCT-116 28.85 ± 3.26 Not Specified RSC Publishing[10]

| Compound 7j | HCT-116 | 26.75 ± 3.50 | Not Specified | RSC Publishing[10] |

The data indicates that several derivatives exhibit potent anticancer activity, with some showing higher efficacy than the reference drug doxorubicin.[6] Compound 10b, in particular, demonstrated the highest inhibitory action on both HCT-116 and MCF-7 cell lines.[8] Further studies on 2-oxo-3-phenylquinoxalines revealed that treatment of HCT-116 cells with compound 7j led to significant reductions in cell viability, notable morphological changes, nuclear disintegration, and chromatin fragmentation, confirming apoptosis.[10]

In silico molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting human thymidylate synthase (hTS).[6][8] The quinoxaline ring serves as a suitable scaffold, and modifications to the side chain can enhance binding affinity to the enzyme's allosteric site, stabilizing its inactive conformation.[6][8]

G Proposed Mechanism of Action via hTS Inhibition Quinoxaline_Derivative Quinoxaline Derivative Binding Binds to Allosteric Site Quinoxaline_Derivative->Binding hTS Human Thymidylate Synthase (hTS) hTS->Binding Inactive_Conformation Stabilization of Inactive Conformation Binding->Inactive_Conformation Inhibition Inhibition of DNA Synthesis Inactive_Conformation->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Proposed inhibition of human thymidylate synthase.

Safety and Handling

According to GHS hazard statements, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.

This guide consolidates current knowledge on this compound and its derivatives, providing a valuable resource for professionals engaged in chemical synthesis and cancer research. The promising biological activities of these compounds warrant further investigation for the development of novel therapeutic agents.

References

A Technical Guide to the Discovery of Novel Quoxaline-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of novel quinoxaline-based bioactive compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This document details the synthesis, biological evaluation, and mechanisms of action of promising quinoxaline derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to Quinoxaline Scaffolds

Quinoxaline, a fused heterocyclic system composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5][6][7] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of potent and selective therapeutic agents.[4][5]

Synthesis of Bioactive Quinoxaline Derivatives

The most common and effective method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This versatile reaction allows for the introduction of a wide variety of substituents onto the quinoxaline core, leading to a diverse library of compounds for biological screening.

General Synthesis Protocol for Quinoxaline Derivatives

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil as a representative example.

Materials:

  • o-phenylenediamine

  • Benzil

  • Rectified spirit (Ethanol)

Procedure:

  • Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

  • In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the resulting mixture on a water bath for 30 minutes.

  • Add water dropwise to the mixture until a slight cloudiness persists.

  • Cool the solution to allow for the crystallization of the product.

  • Filter the product, wash with cold ethanol, and dry to obtain 2,3-diphenylquinoxaline.[10]

Biological Evaluation of Quinoxaline Derivatives

The synthesized quinoxaline compounds are subsequently evaluated for their biological activities using a variety of in vitro assays. This section details the protocols for assessing their anticancer and antibacterial potential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[11][12]

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, DU-145)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoxaline compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the quinoxaline compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 × 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary

The following tables summarize the biological activity data for selected quinoxaline derivatives from various studies.

Table 1: Anticancer Activity of Quinoxaline Derivatives
CompoundCell LineIC50 (µM)Reference
FQHCT-116< 16[1]
MQMDA-MB-231< 16[1]
4aSKOV3>50% inhibition at 50 µg/mL[2]
4sHCT-116>50% inhibition at 50 µg/mL[2]
4tHCT-116>50% inhibition at 50 µg/mL[2]
4wHCT-116>50% inhibition at 50 µg/mL[2]
4xHCT-116>50% inhibition at 50 µg/mL[2]
4bA54911.98 ± 2.59[17]
4mA5499.32 ± 1.56[17]
Table 2: Antibacterial Activity of Quinoxaline Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
5mS. aureus4-16[18]
5nS. aureus4-16[18]
5oS. aureus4-16[18]
5pS. aureus4-16[18]
5mB. subtilis8-32[18]
5nB. subtilis8-32[18]
5oB. subtilis8-32[18]
5pB. subtilis8-32[18]
2dE. coli8[14]
3cE. coli8[14]
2dB. subtilis16[14]
3cB. subtilis16[14]
4B. subtilis16[14]
6aB. subtilis16[14]
Quinoxaline-6-sulfonohydrazone 2Various0.0313 - 0.250 (mg/mL)

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Several quinoxaline derivatives have been found to exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many anticancer quinoxaline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the c-Met and Epidermal Growth Factor Receptor (EGFR).[3][19][20][21][22] These receptors play a critical role in cancer progression by activating downstream signaling cascades that promote cell proliferation, survival, and metastasis.[3][7][23][24]

The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[3][24]

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Quinoxaline\nInhibitor Quinoxaline Inhibitor Quinoxaline\nInhibitor->c-Met Inhibits

c-Met Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, when aberrantly activated, drives the growth of many cancers. Small molecule inhibitors, including certain quinoxaline derivatives, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[7][20][21][22]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Quinoxaline\nInhibitor Quinoxaline Inhibitor Quinoxaline\nInhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory activity of some quinoxaline derivatives is attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[25] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[25][26][27][28][29]

COX2_pathway Inflammatory\nStimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory\nStimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoxaline\nInhibitor Quinoxaline Inhibitor Quinoxaline\nInhibitor->COX-2 Inhibits

COX-2 Inflammatory Pathway Inhibition

Experimental Workflow

The discovery of novel bioactive quinoxaline compounds follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Drug Discovery Workflow

Conclusion

Quinoxaline derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to the discovery and development of novel quinoxaline-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Initial Toxicity Screening of 2-Methyl-3-phenylquinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening methodologies and findings for 2-Methyl-3-phenylquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. However, a thorough understanding of their toxicity profile is paramount for their advancement as therapeutic agents. This document summarizes key in vitro and in vivo toxicity data, details relevant experimental protocols, and visualizes associated molecular pathways to guide further research and development.

In Vitro Cytotoxicity Assessment

The initial evaluation of the toxic potential of this compound derivatives typically involves in vitro cytotoxicity assays against various human cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the cytotoxic activities of various this compound derivatives against a panel of human cancer and normal cell lines. It is important to note that the specific substitutions on the phenyl and quinoxaline rings can significantly influence the cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)A549 (Lung)PC-3 (Prostate)Reference Drug (Doxorubicin) IC50 (µM)
Derivative 1 28.85 ± 3.26-----[1]
Derivative 2 26.75 ± 3.50-----[1]
Derivative 3 ---11.98 ± 2.59-4.89 ± 0.20[2]
Derivative 4 ---9.32 ± 1.56-4.89 ± 0.20[2]
Derivative 5 ----3.047 ± 0.14-[3]
Derivative 6 ----3.506 ± 0.11-[3]
Derivative 7 -2.89 µM---2.01 µM[4]

Note: The specific structures of the derivatives are detailed in the cited literature. The data presented here is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Derivatives against Normal Human Cell Lines

Compound IDWI-38 (Lung Fibroblast)VERO (Kidney Epithelial)
Derivative 5 Reduced cytotoxicity-
Derivative 6 Reduced cytotoxicity-
Quinoxaline Compound IV -Higher IC50 than cancer cells

Note: A higher IC50 value against normal cell lines compared to cancer cell lines indicates a degree of selectivity and a more favorable safety profile[3].

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Materials:
  • This compound derivative stock solutions (in DMSO)

  • Selected human cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[6]

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:
  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight to allow for cell attachment[7].

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator[7][8].

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for another 1 to 4 hours[6]. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[5][6].

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 1-4 hours mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Mechanism of Toxicity: Apoptosis Induction

Several studies on quinoxaline derivatives suggest that a primary mechanism of their cytotoxic action is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway.

Key molecular events observed with cytotoxic quinoxaline derivatives include:

  • Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like p53 and Bax.

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins such as Bcl-2[4][9].

  • Activation of caspases: The activation of executioner caspases, such as caspase-3 and caspase-8, which are key enzymes in the apoptotic cascade[9].

  • Cell cycle arrest: Some derivatives have been shown to cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cell proliferation[10].

G Apoptosis Signaling Pathway Induced by Quinoxaline Derivatives cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade derivative This compound Derivative p53 p53 derivative->p53 activates bcl2 Bcl-2 derivative->bcl2 downregulates caspase8 Caspase-8 derivative->caspase8 activates bax Bax p53->bax upregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: A representative signaling pathway for apoptosis induced by quinoxaline derivatives.

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animal models, typically rodents, are essential for determining the systemic toxicity of a compound and for establishing a preliminary safety profile. These studies help in determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals.

Table 3: Acute Oral Toxicity of Quinoxaline Derivatives in Rodents

CompoundAnimal ModelLD50 (mg/kg)Observed EffectsReference
6-nitro-2(1H)-quinoxalinoneWistar Rats (female)161.16 (i.p.)Hypoactivity, weight loss at higher doses[11]
Quinoxaline 1,4-di-N-oxidesWistar Rats (female)30 - 120 (i.p.)Hypoactivity, decreased body weight[12]
2,3-dimethylquinoxalineMice> 2000No adverse effects observed[13]
Derivative 2bMiceLow toxicity (Class IV)High anxiolytic effect with low toxicity[14]

Note: The route of administration (i.p. - intraperitoneal) can influence the LD50 value. The data indicates that the toxicity of quinoxaline derivatives can vary significantly based on their chemical structure.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol provides a general outline for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).

Materials:
  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), typically females

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:
  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study begins.

  • Dosing: A single dose of the test compound is administered to a group of animals by oral gavage. The starting dose is selected based on available data.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of 14 days[11].

  • Dose Progression: Depending on the outcome of the initial dose, the study proceeds with a higher or lower dose in another group of animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 is estimated based on the mortality data. The No-Observed-Adverse-Effect Level (NOAEL) may also be determined, which is the highest dose at which no adverse effects are observed[11].

G Acute Oral Toxicity Study (OECD 423) Workflow cluster_setup Setup cluster_dosing Dosing and Observation cluster_outcome Outcome and Analysis acclimatization Animal Acclimatization (≥ 5 days) dose_selection Select Starting Dose acclimatization->dose_selection dosing Administer single oral dose dose_selection->dosing observation Observe for 14 days (mortality, clinical signs, body weight) dosing->observation necropsy Gross Necropsy at Day 14 observation->necropsy ld50_estimation Estimate LD50 observation->ld50_estimation noael_determination Determine NOAEL observation->noael_determination

Caption: A simplified workflow for an in vivo acute oral toxicity study.

Conclusion

The initial toxicity screening of this compound derivatives reveals a class of compounds with a wide range of cytotoxic potentials. The in vitro data suggests that specific substitutions can lead to potent anti-cancer activity, often through the induction of apoptosis. The in vivo studies indicate that while some derivatives exhibit significant toxicity, others have a more favorable safety profile.

This technical guide provides a foundational understanding of the toxicity of this compound derivatives. Further in-depth studies, including genotoxicity, chronic toxicity, and pharmacokinetic profiling, are necessary to fully characterize the safety of these promising compounds for potential therapeutic applications. The provided protocols and visualized pathways serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application of 2-Methyl-3-phenylquinoxaline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds in the field of oncology, demonstrating a wide spectrum of anticancer activities. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design and synthesis of novel therapeutic agents. Among these, 2-Methyl-3-phenylquinoxaline and its derivatives have garnered significant attention for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, including their synthesis, biological evaluation, and detailed experimental protocols. While this compound itself has been identified as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor, its in-cell activity is modest (IC50 > 100 µM)[1]. Consequently, research has predominantly focused on its derivatives, which exhibit enhanced potency against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with ethyl pyruvate can yield 3-methylquinoxalin-2(1H)-one, a key intermediate[2]. Further modifications can be introduced at various positions of the quinoxaline ring to generate a library of derivatives with diverse biological activities[3][4][5].

Anticancer Activity and Mechanism of Action

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells[3][6][7]. The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8][9][10][11][12]. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis[10][12].

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[13][14]. Quinoxaline derivatives have been shown to inhibit this pathway, often through dual inhibition of PI3K and mTOR, leading to cell cycle arrest and apoptosis[13][14][15].

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death[16][17][18]. This is often accompanied by cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing cell division[19]. The induction of apoptosis is frequently mediated by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases[16].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 2-phenylquinoxaline and 3-methylquinoxaline derivatives against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-oxo-3-phenylquinoxaline derivativesHCT-11626.75 - 28.85 (µg/mL)[7]
3-methyl-2-oxoquinoxaline derivativesHL-600.803 - 1.619[6]
PC-33.047 - 3.506[6]
3-furoquinoxaline carboxamidesHCT-1164.28 - 9.31[10]
MCF-73.57 - 7.57[10]
2-phenylquinoxaline carbonyl piperazine derivativesHCT-116, Caco-2, MCF-7< 10
[8][20][21]triazolo[4,3-a]quinoxaline derivativesMCF-74.1 - 11.7[8]
HepG24.1 - 11.7[8]
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9 - 7.52 (µg/mL)[3]
MCF-72.3 - 6.62 (µg/mL)[3]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours[22].

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[20][23][24][25]

  • Flow cytometer

Protocol:

  • Harvest cells (approximately 1-5 x 10^5) by centrifugation[24].

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer[26].

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[24].

  • Incubate the cells for 15 minutes at room temperature in the dark[26].

  • Add 400 µL of 1X Binding Buffer to each tube[26].

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol[2][21]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[2][21][27][28]

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes[2][21].

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, collecting at least 10,000 events[21].

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their in vitro evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition by quinoxaline derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits mTORC1 mTORC1 Quinoxaline->mTORC1 Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Protein Synthesis, Cell Growth, Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway inhibition by quinoxaline derivatives.

Experimental_Workflow Start Start: This compound Derivative Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) CellCulture->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) CellCulture->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Caption: In vitro evaluation workflow for anticancer activity.

References

Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the ¹H and ¹³C NMR Analysis of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a key component in a wide range of pharmacologically active compounds, including antibiotics like echinomycin and actinoleutin, anticancer agents, and kinase inhibitors.[1][2] The precise characterization of substituted quinoxalines is critical in drug discovery and development to establish structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules, providing detailed information about their chemical environment.[3] This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of substituted quinoxalines.

Experimental Protocols

A successful NMR analysis relies on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4] A properly prepared sample should be homogeneous and free of particulate matter.

  • Required Materials :

    • Substituted quinoxaline sample

    • High-quality 5 mm NMR tubes and caps[5]

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[6][7]

    • Internal standard (e.g., Tetramethylsilane - TMS)

    • Glass Pasteur pipettes and filter material (glass wool or cotton)[4][5]

    • Vials for dissolving the sample

  • Protocol :

    • Weigh the Sample : For ¹H NMR, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[4][7]

    • Select a Solvent : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its volatility and ability to dissolve a wide range of nonpolar to moderately polar compounds.[8] For highly polar or less soluble quinoxalines, DMSO-d₆ is a suitable alternative.[8][9]

    • Dissolution : Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] If TMS is used as an internal reference, it is often pre-mixed in the solvent by the manufacturer. If not, a very small amount can be added. Vortex or gently warm the vial if necessary to ensure complete dissolution.

    • Filtration : To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube.[4] This is typically done by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[5]

    • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample.

  • 1D ¹H NMR Spectroscopy :

    • Purpose : To determine the number of different proton environments and their multiplicity (splitting patterns).

    • Typical Parameters :

      • Spectrometer Frequency : 300-600 MHz

      • Pulse Program : Standard single pulse (zg30)

      • Spectral Width : 12-16 ppm

      • Acquisition Time : 2-4 seconds

      • Relaxation Delay (d1) : 1-5 seconds

      • Number of Scans : 8-16

  • 1D ¹³C NMR Spectroscopy :

    • Purpose : To determine the number of unique carbon atoms in the molecule.

    • Typical Parameters :

      • Spectrometer Frequency : 75-151 MHz

      • Pulse Program : Proton-decoupled single pulse (zgpg30)

      • Spectral Width : 200-240 ppm

      • Acquisition Time : 1-2 seconds

      • Relaxation Delay (d1) : 2 seconds

      • Number of Scans : 1024-4096 (or more, depending on concentration)

  • 2D NMR Spectroscopy (for detailed structural elucidation) :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.[10]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for connecting molecular fragments.[10]

Data Processing

Raw NMR data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum.

  • Processing Steps :

    • Fourier Transform (FT) : Converts the time-domain FID signal into a frequency-domain spectrum.

    • Phase Correction : Adjusts the phase of the signals to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction : Corrects for any distortions in the spectral baseline.

    • Referencing : Calibrates the chemical shift axis (ppm). The residual solvent peak or an internal standard like TMS (δ = 0.0 ppm) is used for this purpose.[11][12]

    • Integration : (For ¹H NMR) Measures the relative area under each peak, which corresponds to the ratio of protons giving rise to the signal.

Data Presentation and Interpretation

The chemical shifts of protons and carbons in the quinoxaline core are influenced by the electronic effects (inductive and resonance) of the substituents.

Typical ¹H NMR Chemical Shifts

The protons on the pyrazine ring (H-2 and H-3) are highly deshielded and typically appear as singlets far downfield. Protons on the benzene ring (H-5/H-8 and H-6/H-7) appear in the aromatic region, with their splitting patterns and shifts depending on the substitution pattern.

Proton Position Typical Chemical Shift (δ, ppm) Common Multiplicity
H-2 / H-38.8 - 9.3Singlet (s) or Doublet (d)
H-5 / H-88.0 - 8.2Multiplet (m) or dd
H-6 / H-77.7 - 7.9Multiplet (m) or dd

Table 1: General ¹H NMR chemical shift ranges for the unsubstituted quinoxaline core in CDCl₃. Substituents can cause significant deviations.[1][11][13]

Typical ¹³C NMR Chemical Shifts

The carbon atoms of the quinoxaline scaffold resonate in distinct regions of the ¹³C NMR spectrum. The positions of the signals are sensitive to the nature and location of substituents.

Carbon Position Typical Chemical Shift (δ, ppm)
C-2 / C-3142 - 155
C-5 / C-8128 - 132
C-6 / C-7129 - 131
C-4a / C-8a (Bridgehead)141 - 144

Table 2: General ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline core in CDCl₃. Substituents can cause significant deviations.[1][11][14][15]

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental workflow and the logical connections between different NMR experiments.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Sample Weighing & Solvent Selection B Dissolution & Filtration A->B C Transfer to NMR Tube B->C D 1D NMR Acquisition (¹H, ¹³C, DEPT) C->D F Data Processing (FT, Phasing, Referencing) D->F E 2D NMR Acquisition (COSY, HSQC, HMBC) I 2D Spectra Correlation E->I G 1D Spectra Interpretation F->G H Structure Ambiguous? G->H H->E Yes J Final Structure Elucidation H->J No I->J

Caption: General workflow for NMR analysis of substituted quinoxalines.

NMR_Logic center Final Structure of Substituted Quinoxaline n1 ¹H NMR info1 Proton environments, multiplicity, integration n1->info1 n2 ¹³C NMR info2 Carbon environments n2->info2 n3 HSQC info3 Direct ¹H-¹³C connectivity n3->info3 n4 HMBC info4 Long-range (2-3 bond) ¹H-¹³C connectivity n4->info4 n5 COSY info5 ¹H-¹H connectivity n5->info5 info1->center info2->center info3->center info4->center info5->center

References

Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies with quinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are designed to be accessible to both novice and experienced researchers in the field of computational drug design.

Introduction

Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a quinoxaline derivative, to the active site of a target protein.[6][7] This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating potential mechanisms of action.

This document will detail the necessary steps for performing molecular docking studies with quinoxaline derivatives, from target selection and preparation to ligand setup, docking simulation, and results analysis.

General Workflow for Molecular Docking

The molecular docking process can be systematically broken down into several key stages. The following diagram illustrates a typical workflow:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Outcome Target_Selection Target Protein Selection (e.g., VEGFR-2, EGFR) Protein_Preparation Protein Structure Preparation (from PDB) Target_Selection->Protein_Preparation Ligand_Preparation Quinoxaline Derivative Preparation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Protein_Preparation->Docking_Simulation Results_Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking_Simulation->Results_Analysis Lead_Optimization Lead Optimization & SAR Results_Analysis->Lead_Optimization Validation Docking Protocol Validation (Redocking) Validation->Docking_Simulation Validation Confirms Protocol

Caption: A generalized workflow for performing molecular docking studies with quinoxaline derivatives.

Experimental Protocols

Protocol 1: Target Protein Preparation
  • Selection and Retrieval:

    • Identify the target protein of interest based on the therapeutic application. Common targets for quinoxaline derivatives include VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17, 4HJO), COX-2 (PDB ID: 3LN1), and DNA Topoisomerase II (PDB ID: 3qx3).[1][2][8][9]

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[1] This can be accomplished using molecular visualization software such as PyMOL, Chimera, or Discovery Studio.[10]

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

    • Assign partial charges to each atom using a force field such as Gasteiger or Kollman charges.[10] Software like AutoDock Tools or the Protein Preparation Wizard in Maestro can automate this process.[11]

  • Active Site Definition:

    • Identify the binding site (active site) of the protein. This is often determined from the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire active site. The size and coordinates of the grid box will be used by the docking software to define the search space for the ligand.

Protocol 2: Ligand Preparation
  • 2D Structure Drawing:

    • Draw the 2D chemical structures of the quinoxaline derivatives using software such as ChemBioDraw or Marvin Sketch.[1][10]

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1] This step is crucial for ensuring that the ligand conformation is energetically favorable.

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the active site.

Protocol 3: Molecular Docking Simulation
  • Software Selection:

    • Choose a molecular docking program. AutoDock Vina is a widely used and freely available option.[1] Other commercial software includes Discovery Studio, and the Molsoft program.[2][12]

  • Docking Execution:

    • Input the prepared protein and ligand files into the docking software.

    • Specify the grid box parameters that define the active site.

    • Run the docking simulation. The software will systematically search for the best binding poses of the ligand within the protein's active site and calculate a binding affinity or docking score for each pose.

Protocol 4: Analysis of Docking Results
  • Binding Affinity/Score:

    • The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol.[1][13] A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions:

    • Visualize the docked poses of the quinoxaline derivatives within the active site of the target protein using software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions between the ligand and the protein, such as:

      • Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.[1][2]

      • Hydrophobic interactions: Observe interactions with non-polar amino acid residues.[2]

      • Pi-pi stacking and pi-alkyl interactions: These are common with aromatic systems like the quinoxaline ring.[2]

  • Correlation with Experimental Data:

    • If available, correlate the docking scores with experimental data, such as IC50 values from in vitro assays.[2][14] A good correlation can help to validate the docking protocol.

Protocol 5: Docking Protocol Validation
  • Redocking:

    • To ensure the docking protocol is reliable, it is essential to perform a validation step.[15]

    • This involves docking the co-crystallized ligand back into the active site of its protein.[1]

    • The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[2]

Data Presentation: Quantitative Docking Results

The following tables summarize quantitative data from various molecular docking studies of quinoxaline derivatives against different biological targets.

Table 1: Docking Scores of Quinoxaline Derivatives against VEGFR-2 [1][13]

CompoundBinding Affinity (kcal/mol)Interacting Residues
Compound I-12.13ASP 1044
Compound II-11.93ASP 1044, GLU 883
Compound III-15.63ASP 1044
Compound IV-17.11ASP 1044, GLU 883
Sorafenib (Reference)-21.57CYS 919, ASP 1046

Table 2: Docking and Biological Activity Data against EGFR and COX-2 [2][14]

CompoundTargetIC50 (µM)Binding Interactions
4aEGFR0.3Met769, Asp831 (H-bonds)
13EGFR0.4-
11COX-20.62Arg106, Arg499, Ser516 (H-bonds)
13COX-20.46Gln178, Leu338, Ser339, Phe504 (H-bonds)

Table 3: Docking Scores of Quinoxaline Derivatives against EGFR (PDB: 4HJO) [9][16]

CompoundBinding Energy (kcal/mol)
IVa-11.18
IVb-11.82
IVd-12.03
IVh-11.04

Signaling Pathway Visualization

Quinoxaline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which play crucial roles in cancer progression. The diagram below illustrates a simplified signaling pathway involving these receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PLCγ EGFR EGFR EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR Inhibition Quinoxaline->EGFR Inhibition

Caption: A simplified representation of the EGFR and VEGFR signaling pathways and their inhibition by quinoxaline derivatives.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for quinoxaline derivatives. By following the detailed protocols and utilizing the information presented in these application notes, researchers can effectively predict the binding modes of their compounds, rationalize observed biological activities, and guide the design of more potent and selective therapeutic agents. The integration of computational and experimental approaches is key to accelerating the development of novel quinoxaline-based drugs.

References

The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beirut reaction is a powerful and widely utilized method for the synthesis of quinoxaline 1,4-dioxides, a class of heterocyclic compounds with significant biological activities, including antibacterial, anticancer, and antiprotozoal properties. First described by Haddadin and Issidorides in 1965, this reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a compound containing an active methylene group, such as β-diketones, β-ketoesters, or enamines.[1][2] The reaction proceeds via a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to afford the quinoxaline 1,4-dioxide scaffold.[2] This application note provides a detailed experimental protocol for the Beirut reaction, along with data on various reaction conditions and a visual representation of the experimental workflow.

Data Presentation

The following tables summarize quantitative data from various Beirut reaction setups, showcasing the versatility of this method with different substrates, catalysts, and solvents.

Table 1: Synthesis of Quinoxaline 1,4-Dioxides using various β-Dicarbonyl Compounds

Benzofuroxan Derivativeβ-Dicarbonyl CompoundCatalyst/SolventReaction TimeYield (%)Reference
BenzofuroxanDimethyl malonateNaH / THF2 h78.6[3]
BenzofuroxanDiethyl malonateNaH / THF4 h63.9[3]
BenzofuroxanDibenzoylmethaneNaH / THF2 h75.1
5-MethylbenzofuroxanDiethyl malonateNaH / THF4 h60.8[3]
5-MethoxybenzofuroxanDiethyl malonateNaH / THF4 h-[3]
BenzofuroxanEthyl benzoylacetateK2CO3 / Acetone-50-64[1]
BenzofuroxanBenzoylacetonitrile---[1]

Table 2: Influence of Catalyst and Solvent on the Beirut Reaction

ReactantsCatalystSolventYield (%)NotesReference
Benzofuroxan + Enamine--ModerateInitial method[1]
Benzofuroxan + β-keto estersOrganic bases-< 7Low yield[1]
Benzofuroxan + Carbonyl compoundsβ-cyclodextrinWater-Supramolecular catalysis[1]
Benzofuroxan + β-keto esters/1,3-diketonesSilica gel-GoodHeterogeneous catalysis[4]
Benzofuroxan + Dimethyl-2-oxopropyl phosphonateCesium carbonate/fluorideTHF-Failed to produce desired product[2]
Benzofuroxan + Dimethyl-2-oxopropyl phosphonateMolecular sieves 3 ÅTHF77Successful synthesis[2]
Benzofuroxan derivatives + β-diketone estersNaHTHF60-80Shorter reaction times[3]

Experimental Protocols

This section provides a detailed, generalized methodology for performing the Beirut reaction to synthesize quinoxaline 1,4-dioxides.

Materials:

  • Substituted or unsubstituted benzofuroxan

  • Active methylene compound (e.g., β-diketone, β-ketoester, malononitrile)

  • Base catalyst (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), triethylamine (Et3N), or piperidine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), methanol, or ethanol)

  • Hydrochloric acid (HCl), aqueous solution (for work-up)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution (for work-up)

  • Brine (saturated aqueous sodium chloride solution) (for work-up)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (for drying)

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/line), especially when using NaH

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

General Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzofuroxan derivative (1.0 eq.).

  • Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq.) to the flask.

  • Solvent Addition: Add the appropriate anhydrous solvent to dissolve or suspend the reactants.

  • Catalyst Addition:

    • For solid bases like NaH or K2CO3: Add the base catalyst (1.1 - 1.5 eq.) portion-wise to the stirred reaction mixture at room temperature or 0 °C. If using NaH, ensure the reaction is under an inert atmosphere.

    • For liquid bases like Et3N or piperidine: Add the base catalyst dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific protocol. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.[3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.

    • Transfer the mixture to a separatory funnel.

    • Add water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure quinoxaline 1,4-dioxide.

  • Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Beirut reaction.

Beirut_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzofuroxan Benzofuroxan NucleophilicAttack Nucleophilic Attack Benzofuroxan->NucleophilicAttack ActiveMethylene Active Methylene Compound (Enolate/Enamine) ActiveMethylene->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration QuinoxalineOxide Quinoxaline 1,4-Dioxide Dehydration->QuinoxalineOxide

Caption: Generalized mechanism of the Beirut reaction.

Experimental_Workflow Reactants 1. Mix Benzofuroxan & Active Methylene Compound Solvent 2. Add Anhydrous Solvent Reactants->Solvent Catalyst 3. Add Base Catalyst Solvent->Catalyst Reaction 4. Stir at RT or Heat (Monitor by TLC) Catalyst->Reaction Workup 5. Quench & Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification 6. Dry, Concentrate & Recrystallize Workup->Purification Product Pure Quinoxaline 1,4-Dioxide Purification->Product

Caption: Experimental workflow for the Beirut reaction.

References

Application Notes and Protocols for 2-Methyl-3-phenylquinoxaline as a Scaffold for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the 2-Methyl-3-phenylquinoxaline scaffold in the development of novel antimicrobial agents. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1] The this compound core represents a promising starting point for the design and synthesis of new therapeutic agents to combat infectious diseases.

Rationale for this compound as an Antimicrobial Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery. Its planar, aromatic nature allows for effective interaction with biological targets. The introduction of a methyl group at the 2-position and a phenyl group at the 3-position provides a foundational structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on quinoxaline derivatives have indicated that substitutions on the phenyl ring and modifications of the methyl group can significantly influence antimicrobial potency and spectrum.[2]

Proposed Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism of action for all this compound derivatives is an active area of research, a prominent proposed target is bacterial DNA gyrase.[3] This essential enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.[5] The quinoxaline scaffold is believed to interact with the DNA-gyrase complex, stabilizing the transient double-strand breaks and preventing the re-ligation of the DNA strands.[6]

Below is a diagram illustrating the proposed mechanism of action:

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug_action Drug Action Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase binds to Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling introduces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to Replication_Fork Replication Fork DNA_Replication_Transcription DNA Replication & Transcription Replication_Fork->DNA_Replication_Transcription enables Negative_Supercoiling->Replication_Fork facilitates formation of Quinoxaline_Derivative This compound Derivative Inhibition Inhibition Quinoxaline_Derivative->Inhibition Inhibition->DNA_Gyrase targets

Caption: Proposed mechanism of action of this compound derivatives via inhibition of bacterial DNA gyrase.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative 2,3-disubstituted quinoxaline derivatives, reported as Minimum Inhibitory Concentration (MIC) in μg/mL. It is important to note that while the specific this compound scaffold is the focus, the available literature provides more extensive data on closely related analogs. The data presented here is compiled from various studies to provide a comparative overview.

Compound IDR Group (at position 2/3)Test OrganismMIC (μg/mL)
Series 1
1a2,3-bis(bromomethyl)Staphylococcus aureus>100
1g2,3-bis(bromomethyl)-6-trifluoromethylStaphylococcus aureus12.5[7]
1b2,3-bis(bromomethyl)-6-cyanoAspergillus niger25[7]
Series 2
2dSymmetrically disubstitutedEscherichia coli8[8]
3cSymmetrically disubstitutedEscherichia coli8[8]
4Symmetrically disubstitutedBacillus subtilis16[8]
6aAsymmetrically substitutedBacillus subtilis16[8]
10Pentacyclic derivativeCandida albicans16[8]
10Pentacyclic derivativeAspergillus flavus16[8]
Series 3
252,3-bis(phenylamino) derivativeStaphylococcus aureus0.25 - 1[9]
312,3-bis(phenylamino) derivativeStaphylococcus aureus0.25 - 1[9]
312,3-bis(phenylamino) derivativeEnterococcus faecium0.25 - 1[9]
312,3-bis(phenylamino) derivativeEnterococcus faecalis0.25 - 1[9]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from o-phenylenediamine and a suitable dicarbonyl compound. A general synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Materials: o-Phenylenediamine & 1-Phenyl-1,2-propanedione Reaction1 Cyclocondensation (e.g., in Ethanol/Acetic Acid) Start->Reaction1 Intermediate1 This compound Reaction1->Intermediate1 Reaction2 Functional Group Modification Intermediate1->Reaction2 Final_Product Antimicrobial Derivatives Reaction2->Final_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Antimicrobial Screening Characterization->Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Protocol for the Synthesis of 2-Chloro-3-methylquinoxaline (A Key Intermediate):

This protocol describes the synthesis of a key intermediate that can be further modified to introduce a phenyl group and other functionalities.

  • Synthesis of 2-Hydroxy-3-methylquinoxaline:

    • Dissolve o-phenylenediamine (0.10 mol) in n-butanol with warming.

    • Separately, dissolve ethyl pyruvate (0.10 mol) in n-butanol.

    • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture and filter the precipitated solid.

    • Wash the solid with petroleum ether and recrystallize from ethanol to obtain 2-hydroxy-3-methylquinoxaline.[10]

  • Synthesis of 2-Chloro-3-methylquinoxaline:

    • Reflux 2-hydroxy-3-methylquinoxaline (0.10 mol) in phosphorus oxychloride (POCl₃) for 90 minutes.

    • Cool the reaction mixture and pour it onto crushed ice with stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 2-chloro-3-methylquinoxaline.[10]

From this intermediate, various derivatives can be synthesized through nucleophilic substitution reactions at the C2 position.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Materials:

  • 96-well microtiter plates.[13]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.[11]

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 1.5 x 10⁸ CFU/mL, 0.5 McFarland standard).[11]

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Positive control (growth control, no compound).

  • Negative control (sterility control, no inoculum).

  • Standard antibiotic for comparison.

Protocol:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism in broth.

    • Add 100 µL of the standardized inoculum to each well (except the sterility control wells).[13]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Below is a diagram illustrating the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Start Start Prepare_Broth Prepare Sterile Broth Start->Prepare_Broth Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Stock Solution of Test Compound Start->Prepare_Compound Dispense_Broth Dispense Broth into 96-well Plate Prepare_Broth->Dispense_Broth Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Compound->Serial_Dilution Dispense_Broth->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on quinoxaline derivatives suggest several key structural features that influence their antimicrobial activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring can significantly impact potency. Electron-withdrawing groups, such as nitro or halogen atoms, have been shown to enhance antibacterial activity in some cases.[1]

  • Modifications at the 2-Position: Alterations to the methyl group at the C2 position can be explored to improve solubility and cell permeability.

  • Lipophilicity: A balance in the overall lipophilicity of the molecule is crucial for effective membrane translocation and target engagement. Increased lipophilicity due to certain aromatic rings and methyl groups has been correlated with higher activity.[1]

Further extensive SAR studies are warranted to fully elucidate the structural requirements for optimal antimicrobial activity within the this compound series.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The proposed mechanism of action involving the inhibition of DNA gyrase provides a rational basis for drug design. Future research should focus on the synthesis and screening of a broader library of derivatives to establish a comprehensive SAR, optimization of lead compounds for improved potency and reduced toxicity, and detailed mechanistic studies to confirm the molecular target and explore potential resistance mechanisms. These efforts will be crucial in translating the promise of this scaffold into clinically effective antimicrobial therapies.

References

Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules. Their broad spectrum of pharmacological activities includes antibacterial, anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2] Several antibiotics, such as echinomycin and levomycin, contain a quinoxaline moiety.[2][3] Given their therapeutic potential and diverse applications in materials science and dyes, robust and precise analytical methods are crucial for their characterization, quantification, and structural elucidation throughout the research and drug development process.

These application notes provide detailed protocols and data for the characterization of quinoxaline compounds using modern analytical techniques, including chromatography, spectroscopy, and mass spectrometry.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating individual quinoxaline compounds from complex mixtures, such as biological matrices, environmental samples, or reaction mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are commonly employed.

Application Note: UHPLC-MS/MS for Quinoxaline 1,4-dioxides in Swine Liver

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for determining quinoxaline 1,4-dioxides (QdNOs) and their metabolites in animal tissues.[4] This is critical for monitoring residues of these compounds, which have been banned as feed additives in some regions due to potential genotoxicity.[4]

Experimental Protocol:

  • Sample Preparation:

    • Acidify the swine liver sample with 0.1% hydrochloric acid.

    • Extract the analytes using a solution of 0.1% formic acid in acetonitrile (4:6 v/v).[4]

    • Purify the extract using a Hydrophilic-Lipophilic Balanced (HLB) solid-phase extraction cartridge.[4]

    • Re-dissolve the final sample in 10% acetonitrile for injection.[4]

  • Instrumentation:

    • UHPLC System: Acquity UHPLC liquid chromatograph.[4]

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm).[4]

    • Mass Spectrometer: Tandem mass spectrometer.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in methanol.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Gradient Elution Program:

      • 0-1 min: 88% A

      • 1-2 min: Linear gradient to 50% A

      • 2-3.5 min: Linear gradient to 12% A

      • 3.5-4.5 min: Linear gradient to 50% A

      • 4.5-5.0 min: Linear gradient to 88% A

      • 5.0-6.0 min: Hold at 88% A[4]

  • Mass Spectrometry Conditions:

    • The parent ion and two stable, abundant daughter ions for each compound are selected for MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[4]

Quantitative Data Summary:

The following table summarizes the performance of the UHPLC-MS/MS method for the analysis of five quinoxaline 1,4-dioxides and their metabolites.

ParameterValue Range
Linearity (Correlation Coefficient, r²)> 0.98
Concentration Range5–500 µg/L
Limit of Detection (LOD)0.30–2.51 µg/kg
Limit of Quantification (LOQ)1.10–8.37 µg/kg
Recoveries (at 10, 100, 500 µg/kg)79.8% – 96.5%

Data sourced from: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.[4]

Application Note: HPLC for Separation of Quinoxaline

Reverse-phase HPLC is a straightforward method for the analysis and purification of quinoxaline.[5] This technique is scalable and can be adapted for preparative separation to isolate impurities.[5]

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Newcrom R1 reverse-phase column.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing phosphoric acid.[5] For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[5]

    • Detection: UV detector.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized quinoxaline derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For quinoxaline derivatives, FT-IR can confirm the presence of key structural features.[1]

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid quinoxaline sample.[1]

  • Data Acquisition: Record the spectrum in the region of 4000–400 cm⁻¹.[1]

  • Data Analysis: Identify characteristic absorption bands.

Characteristic Vibrational Frequencies for Quinoxaline Derivatives:

Functional GroupWavenumber Range (cm⁻¹)Reference
C=O (in pyridone moiety)1632–1620[1]
C=N (stretching)1630–1600[6]
C-N (stretching)1150–1130[6]
Aromatic C-H (stretching)3100–3000[6][7]
Aromatic C-C (stretching)1625–1430[6][7]
Aromatic C-H (in-plane bending)1300–1000[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. ¹H, ¹³C, and ¹⁵N NMR experiments provide detailed information about the chemical environment of atoms.[8]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the quinoxaline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to establish connectivity and assign chemical shifts.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and correlation peaks to elucidate the complete molecular structure.[8][9]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the absorption properties of quinoxaline derivatives.[1] Many quinoxaline derivatives exhibit broad absorption maxima.[1]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Dissolve the quinoxaline derivative in a suitable solvent, such as DMSO or ethanol.[1][10]

  • Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry and polarography, are valuable for studying the redox properties of quinoxaline compounds.[11][12] The electrochemical behavior can provide insights into reaction mechanisms and potential biological activity, as the reduction potential has been correlated with the biological efficacy of some derivatives.[12] The pyrazine ring is often the main electroactive center, undergoing a pH-dependent two-electron reduction.[11]

Protocol for Cyclic Voltammetry:

  • Sample Preparation: Prepare a solution of the quinoxaline derivative in an appropriate electrolyte solution.

  • Instrumentation: Use a standard three-electrode system (working, reference, and counter electrodes).

  • Data Acquisition: Scan the potential and record the resulting current to obtain a voltammogram.

  • Data Analysis: Analyze the peak potentials and currents to understand the redox processes.

Diagrams: Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Purification Extract Purification & Concentration Extraction->Purification UHPLC UHPLC Separation (C18 Column) Purification->UHPLC MS Tandem MS Detection (MRM Mode) UHPLC->MS Integration Peak Integration & Identification MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for UHPLC-MS/MS analysis of quinoxaline compounds.

logical_pathway Quinoxaline Quinoxaline-Based Kinase Inhibitor Binding Competitive Binding to ATP Site Quinoxaline->Binding Kinase Target Protein Kinase (e.g., VEGFR-2) ATP ATP ATP->Binding Binding->Kinase Inhibition Inhibition of Phosphorylation Binding->Inhibition Signal Downstream Signaling Blocked (e.g., Angiogenesis, Proliferation) Inhibition->Signal Effect Therapeutic Effect (e.g., Anti-cancer) Signal->Effect

References

Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2,3-diphenylquinoxaline, a heterocyclic compound with significant applications in pharmaceuticals, dyes, and organic electronics.[1][2] The primary and most common method involves the condensation reaction of benzil and o-phenylenediamine.[3]

Reaction Principle

The synthesis of 2,3-diphenylquinoxaline is achieved through the condensation of an α-dicarbonyl compound, benzil, with an aromatic diamine, o-phenylenediamine.[3][4] The reaction proceeds via a cyclization mechanism, resulting in the formation of the stable quinoxaline ring system. This method is widely used due to its efficiency and the high purity of the resulting product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2,3-diphenylquinoxaline, including molecular weights of reactants, typical reaction conditions, and expected outcomes.

ParameterValueReference Mole Ratio
Reactants
Benzil (C₁₄H₁₀O₂)Molecular Weight: 210.23 g/mol 1
o-Phenylenediamine (C₆H₈N₂)Molecular Weight: 108.14 g/mol 1
Reaction Conditions
SolventRectified Spirit (Ethanol)-
TemperatureWarming on a water bath (~60-80 °C)-
Reaction Time30 minutes to 1 hour-
Product
2,3-Diphenylquinoxaline (C₂₀H₁₄N₂)Molecular Weight: 282.34 g/mol [5]-
Theoretical Yield~2.82 g (based on 0.01 mol scale)-
Practical Yield51% to 98.95%[1][6]-
Melting Point125-128 °C[6][7]-
AppearanceWhite to light yellow crystalline powder[7]-

Experimental Protocol

This protocol details the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.

Materials and Reagents:

  • Benzil (2.1 g, 0.01 mol)

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Rectified Spirit (approximately 20 mL)

  • Distilled Water

  • Round-bottom flask (100 mL)

  • Beakers

  • Water bath

  • Heating mantle or hot plate

  • Stirring rod

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • In a 50 mL beaker, dissolve 2.1 g of benzil in 8 mL of rectified spirit. Warm the mixture gently on a water bath to facilitate dissolution.[3][8]

    • In a separate 50 mL beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[3][8]

  • Reaction:

    • Transfer the warm benzil solution to a 100 mL round-bottom flask.

    • Add the o-phenylenediamine solution to the round-bottom flask containing the benzil solution.[3]

    • Warm the resulting mixture on a water bath for 30 minutes.[3][9] Avoid excessive boiling to prevent the evaporation of the ethanol solvent.[9]

  • Isolation of the Crude Product:

    • After the 30-minute warming period, transfer the reaction mixture to a beaker.[9]

    • Add distilled water dropwise to the warm solution until a slight cloudiness persists.[3] This indicates the beginning of product precipitation.

    • Allow the mixture to cool to room temperature to complete the crystallization of the product.[3][9]

  • Purification:

    • Collect the crude 2,3-diphenylquinoxaline by vacuum filtration using a Buchner funnel.

    • Recrystallize the crude product from aqueous ethanol to obtain a purified product.[6]

  • Drying and Characterization:

    • Dry the purified crystals in an oven at a low temperature or in a desiccator.

    • Determine the melting point of the purified product and compare it with the literature value (125-128 °C).[6][7]

    • Characterize the product using spectroscopic methods such as IR and NMR if required.[1]

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Benzil Benzil DPQ 2,3-Diphenylquinoxaline Benzil->DPQ + o-Phenylenediamine (Ethanol, Heat) oPD o-Phenylenediamine experimental_workflow A Dissolve Benzil in warm Ethanol C Mix Reactant Solutions A->C B Dissolve o-Phenylenediamine in Ethanol B->C D Warm on Water Bath (30 min) C->D Reaction E Add Water until Cloudy D->E F Cool to Crystallize E->F Precipitation G Filter Crude Product F->G H Recrystallize from Aqueous Ethanol G->H Purification I Dry and Characterize Product H->I

References

Troubleshooting & Optimization

Identifying and minimizing side products in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoxaline synthesis. Our aim is to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinoxaline synthesis?

A1: The most prevalent side products in quinoxaline synthesis, particularly from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, include:

  • Benzimidazoles: These can form through rearrangement of the quinoxaline skeleton, especially under acidic conditions or with certain starting materials.

  • Dimers of Quinoxaline: Self-condensation of quinoxaline can occur, particularly in the presence of strong acids.[1]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to a variety of colored impurities.

  • Incomplete Condensation Products: If the reaction does not go to completion, you may isolate intermediates such as mono-imines.

  • Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides, a mixture of 6- and 7-substituted isomers can be formed.

Q2: How can I minimize the formation of benzimidazoles?

A2: Minimizing benzimidazole formation involves careful control of reaction conditions. Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts. Employing milder catalysts or catalyst-free "green" synthetic methods can significantly reduce the likelihood of this rearrangement.

Q3: What causes the formation of colored impurities in my reaction mixture?

A3: Colored impurities are often the result of the oxidation of the o-phenylenediamine starting material.[2] To mitigate this, consider the following:

  • Use freshly purified o-phenylenediamine.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Choose reaction conditions that are not overly oxidative.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields in quinoxaline synthesis can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature, changing the solvent, or using a more effective catalyst.

  • Side product formation: The formation of significant amounts of side products will naturally decrease the yield of the desired product. Refer to the troubleshooting guide below for strategies to minimize these.

  • Purity of starting materials: Impurities in the o-phenylenediamine or 1,2-dicarbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity.

  • Suboptimal reaction conditions: The choice of solvent, catalyst, temperature, and reaction time can all impact the yield. Systematically optimizing these parameters is crucial. Many modern methods, such as microwave-assisted synthesis, often report high yields in shorter reaction times.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of a byproduct with a similar mass to the starting diamine. Formation of benzimidazole derivatives through rearrangement.- Reduce reaction temperature and time. - Use a milder catalyst (e.g., cerium(IV) ammonium nitrate, iodine) or a catalyst-free method.[6][7] - Consider a "green" solvent system like water or ethanol.
Isolation of a high molecular weight, colored solid. Dimerization of the quinoxaline product.- Avoid strong acidic conditions. - If an acid catalyst is necessary, use a weaker acid or a solid-supported acid catalyst that can be easily removed.
Reaction mixture turns dark brown or black. Oxidation of the o-phenylenediamine starting material.- Use purified o-phenylenediamine. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Add a small amount of a reducing agent like sodium dithionite to the purification workup of the starting material.[2]
Multiple spots on TLC, even after extended reaction time. Incomplete reaction and/or formation of multiple side products.- Confirm the identity of the spots by LC-MS. - Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired product. - Refer to the quantitative data tables below for catalyst and solvent systems that have been shown to give high yields with minimal side products.
Formation of an isomeric mixture (Beirut Reaction). Use of a substituted benzofuroxan.- If separation of the isomers is difficult, consider a different synthetic route that provides better regioselectivity.

Quantitative Data on Quinoxaline Synthesis

The following tables summarize quantitative data from various studies on quinoxaline synthesis, highlighting conditions that favor high yields and minimize side products.

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)TimeYield (%)Side ProductsReference
NoneToluene252 h0-
Alumina-supported CuH₂PMo₁₁VO₄₀Toluene252 h92Not observed
Alumina-supported HPMo₁₁VFeO₄₀Toluene252 h80Not observed
Cerium(IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temp.20 min80-98Not observed[6]
TiO₂-Pr-SO₃HEthanol or Solvent-freeRoom Temp.10 min95Not observed[2]
Zinc triflateAcetonitrileRoom Temp.-85-91Not observed[6]
Iodine (5 mol%)Ethanol/Water (1:1)50 (Microwave)2-3 min90-98Not observed[3]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

DiamineDicarbonyl CompoundCatalystTime (min)Yield (%)Reference
o-PhenylenediamineBenzilIodine (5 mol%)298[3]
4,5-Dimethyl-o-phenylenediamineBenzilIodine (5 mol%)296[3]
4-Nitro-o-phenylenediamineBenzilIodine (5 mol%)392[3]
Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂1-2.594[4]
Benzene-1,2-diamineBenzilAcidic Alumina380-86[5]

Experimental Protocols

1. General Procedure for Microwave-Assisted, Iodine-Catalyzed Synthesis of Quinoxalines

  • Reactants: A 1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) are dissolved in a 1:1 mixture of ethanol and water (1 mL).

  • Catalyst: A catalytic amount of iodine (5 mol%) is added to the mixture.

  • Reaction: The mixture is irradiated in a microwave reactor at 50°C and a power level of 300 W for the time specified in Table 2 (typically 2-3 minutes).

  • Work-up: The reaction progress is monitored by TLC. Upon completion, dichloromethane (10 mL) is added to the reaction mixture. The organic layer is washed successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product can be further purified by recrystallization or column chromatography.[3]

2. General Procedure for Synthesis of Quinoxalines using a Solid Acid Catalyst (TiO₂-Pr-SO₃H)

  • Reactants: An o-phenylenediamine (1 mmol) and a benzil derivative (1 mmol) are mixed.

  • Catalyst: TiO₂-Pr-SO₃H (1 mol%) is added to the mixture.

  • Reaction: The reaction can be performed in ethanol or under solvent-free conditions at room temperature for 10 minutes.

  • Work-up and Purification: The solid catalyst can be recovered by filtration. The product is typically obtained in high purity after removal of the solvent (if used).[2][6]

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Quinoxaline Synthesis

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_phenylenediamine o-Phenylenediamine imine_intermediate Iminium Intermediate o_phenylenediamine->imine_intermediate Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl (Protonated) dicarbonyl->activated_carbonyl Protonation activated_carbonyl->imine_intermediate dihydropyrazine Dihydropyrazine Intermediate imine_intermediate->dihydropyrazine Intramolecular Cyclization & Dehydration quinoxaline Quinoxaline dihydropyrazine->quinoxaline Oxidation catalyst Acid Catalyst (H+)

Caption: General mechanism of acid-catalyzed quinoxaline synthesis.

Troubleshooting Workflow for Low Quinoxaline Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Workflow start Low Yield of Quinoxaline check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize Optimize reaction conditions: - Increase temperature - Change solvent/catalyst - Increase reaction time incomplete->optimize identify_side_products Identify side products (LC-MS, NMR) side_products->identify_side_products Yes check_purity Check purity of starting materials side_products->check_purity No optimize->check_completion minimize_side_products Implement strategies to minimize specific side products (see Troubleshooting Guide) identify_side_products->minimize_side_products final_product Improved Yield minimize_side_products->final_product purify_reagents Purify o-phenylenediamine and dicarbonyl compound check_purity->purify_reagents purify_reagents->final_product

Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.

Relationship Between Reaction Conditions and Side Product Formation

This diagram illustrates the influence of different reaction parameters on the formation of common side products.

Side_Product_Formation cluster_conditions Reaction Conditions cluster_side_products Side Products strong_acid Strong Acid benzimidazole Benzimidazole strong_acid->benzimidazole promotes dimers Dimers strong_acid->dimers promotes high_temp High Temperature high_temp->benzimidazole promotes oxygen Presence of Oxygen oxidation_products Oxidation Products oxygen->oxidation_products causes impure_reagents Impure Starting Materials low_yield Low Yield / Impurities impure_reagents->low_yield leads to

Caption: Influence of reaction conditions on side product formation.

References

Optimizing catalyst and solvent conditions for quinoxaline reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoxaline derivatives is a critical process. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during these reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of quinoxalines, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low Reaction Yield 1. Inefficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Catalyst deactivation.1. Catalyst Screening: Experiment with different catalysts. For the condensation of o-phenylenediamine and benzil, catalysts like AlCuMoVP have shown high yields (92%).[1] Consider using nanocatalysts like silica nanoparticles or magnetic Fe3O4 nanoparticles which can also give excellent yields.[2] 2. Solvent Optimization: The choice of solvent significantly impacts yield. Ethanol or ethanol/water mixtures have been reported to be effective and environmentally friendly options.[2][3] Toluene is also a common solvent choice, particularly with certain heterogeneous catalysts.[1] 3. Parameter Adjustment: Optimize reaction time and temperature. Some modern protocols allow for reactions at room temperature with short reaction times.[1][3] For instance, using AlCuMoVP in toluene at 25°C, a 92% yield was achieved in 120 minutes.[1] 4. Catalyst Recovery and Reuse: If using a heterogeneous catalyst, ensure proper recovery and reactivation procedures are followed. Some catalysts can be reused multiple times without significant loss of activity.[1][2]
Side Product Formation 1. Reaction conditions are too harsh (e.g., high temperature, strong acid).[1][3] 2. Incorrect stoichiometry of reactants.1. Milder Conditions: Employ milder reaction conditions. Many modern methods utilize room temperature and neutral pH, which can minimize side reactions.[1] 2. Stoichiometry Check: Ensure the correct molar ratios of the 1,2-diamine and 1,2-dicarbonyl compounds are used, typically a 1:1 ratio.[1][4]
Long Reaction Times 1. Use of traditional methods requiring high heat and strong acids.[1][3] 2. Low catalyst activity.1. Modern Catalysts: Utilize more efficient and modern catalysts. For example, pyridine can catalyze the reaction of 1,2-diaminobenzene and phenacyl bromide in THF at room temperature within 2 hours.[4] Nanocatalysts can also significantly reduce reaction times.[2] 2. Microwave Synthesis: Consider microwave-assisted synthesis, which can dramatically shorten reaction times.[5]
Difficulty in Product Isolation/Purification 1. Use of homogeneous catalysts that are difficult to separate from the reaction mixture. 2. Formation of complex mixtures.1. Heterogeneous Catalysts: Employ heterogeneous catalysts, such as alumina-supported catalysts or magnetic nanoparticles, which can be easily removed by filtration or magnetic separation.[1][2] 2. Optimized Conditions: By optimizing the reaction to reduce side products, the final product mixture will be cleaner and easier to purify, often requiring only recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most common and classic method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][6]

Q2: What are the advantages of using a heterogeneous catalyst for quinoxaline synthesis?

A2: Heterogeneous catalysts offer several advantages, including easy separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions, contributing to a more environmentally friendly process.[1][2]

Q3: Can quinoxaline synthesis be performed under "green" conditions?

A3: Yes, significant research has focused on developing green synthetic protocols. This includes the use of water or ethanol/water as solvents, reusable catalysts, and conducting reactions at room temperature to reduce energy consumption.[2][3]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the reaction rate and yield. For example, in the synthesis of 2,3-diketoquinoxaline, solvents like 1,4-dioxane, ethanol, and DMF have been shown to provide high yields with short reaction times under microwave conditions.[5][7] Protic solvents like ethanol are often favored in modern, greener protocols.[3]

Q5: Are there catalyst-free methods for quinoxaline synthesis?

A5: Some methods have been developed that proceed under catalyst-free conditions, often utilizing grinding or ultrasound irradiation to promote the reaction, particularly in green solvents like water or ethanol.[8]

Data on Catalyst and Solvent Optimization

The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions.

Table 1: Effect of Different Catalysts on Quinoxaline Yield

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPo-phenylenediamine, BenzilToluene25292[1]
AlFeMoVPo-phenylenediamine, BenzilToluene25280[1]
Pyridine1,2-diaminobenzene, Phenacyl bromideTHFRoom Temp.2Excellent[4]
Fe3O4@SiO2/Schiff base/Co(II)o-phenylenediamine, BenzilEtOH/H2ORoom Temp.-95[2]
Bentonite Clay K-10Benzene-1,2-diamine, BenzilEtOHRoom Temp.20 min95[3]

Table 2: Effect of Different Solvents on Quinoxaline Yield

CatalystReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Bentonite Clay K-10Benzene-1,2-diamine, BenzilEtOHRoom Temp.2095[3]
Bentonite Clay K-10Benzene-1,2-diamine, BenzilMeOHRoom Temp.3091[3]
Bentonite Clay K-10Benzene-1,2-diamine, BenzilCHCl3Room Temp.3087[3]
Bentonite Clay K-10Benzene-1,2-diamine, BenzilH2ORoom Temp.120Trace[3]
MAPAryl-1,2-diamine, BenzilEtOH--94-99[9]
MAPAryl-1,2-diamine, BenzilCyclohexane--Lower Yields[9]
MAPAryl-1,2-diamine, BenzilTHF--Lower Yields[9]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneously Catalyzed Quinoxaline Synthesis [1]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the heterogeneous catalyst (e.g., 0.1 g of AlCuMoVP).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: General Procedure using Pyridine as a Catalyst [4]

  • To a stirred mixture of a phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add a 1,2-diamine (1 mmol) at room temperature.

  • Continue stirring for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water.

  • Extract the product with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the product.

Visual Guides

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,2-Diamine & 1,2-Dicarbonyl Mix Combine Reactants, Solvent, and Catalyst Reactants->Mix Solvent Choose Solvent (e.g., Toluene, EtOH) Solvent->Mix Catalyst Select Catalyst (e.g., Heterogeneous, Homogeneous) Catalyst->Mix Stir Stir at Optimized Temperature Mix->Stir Monitor Monitor Progress (TLC) Stir->Monitor Separate Separate Catalyst (Filtration/Extraction) Monitor->Separate Dry Dry Organic Phase Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization) Evaporate->Purify

Caption: General experimental workflow for quinoxaline synthesis.

troubleshooting_low_yield Start Low Reaction Yield Cause1 Inefficient Catalyst? Start->Cause1 Cause2 Suboptimal Solvent? Start->Cause2 Cause3 Incorrect Temp/Time? Start->Cause3 Solution1 Screen Different Catalysts (e.g., AlCuMoVP, Nanocatalysts) Cause1->Solution1 Yes Solution2 Optimize Solvent (e.g., EtOH, EtOH/H2O) Cause2->Solution2 Yes Solution3 Adjust Reaction Parameters (Temperature & Time) Cause3->Solution3 Yes

Caption: Troubleshooting logic for low reaction yield in quinoxaline synthesis.

References

Overcoming poor solubility of quinoxaline compounds in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

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Refining reaction times for the condensation of 1,2-diamines and α-dicarbonyls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining reaction times and troubleshooting common issues encountered during the condensation of 1,2-diamines and α-dicarbonyls to synthesize quinoxalines and related heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific experimental challenges in a question-and-answer format.

Question: My reaction is very slow or not proceeding to completion. How can I increase the reaction rate?

Answer:

Slow reaction rates are a common issue, particularly with traditional methods. Consider the following troubleshooting steps:

  • Catalyst Introduction: The condensation can be significantly accelerated by a catalyst. Traditional methods often use acidic catalysts like acetic acid.[1] However, a wide range of more efficient catalysts have been developed. Consider using:

    • Lewis Acids: Zinc triflate has been shown to effectively catalyze the reaction at room temperature.[2]

    • Solid-Supported Catalysts: Alumina-supported heteropolyoxometalates can provide high yields under mild conditions and are easily recyclable.[3] Bentonite K-10 clay is another green and cost-effective option.[2]

    • Other Catalysts: Iodine,[2] cerium (IV) ammonium nitrate (CAN),[2] and pyridine[1] have also been successfully employed to increase reaction rates.

  • Solvent Choice: The choice of solvent can influence reaction kinetics. While ethanol is commonly used, exploring other solvents like acetonitrile, toluene, or even solvent-free conditions might be beneficial.[2][3] Green chemistry approaches often utilize water or a mixture of ethanol and water.[4]

  • Temperature Adjustment: While many modern methods aim for room temperature reactions, gently heating the reaction mixture can increase the rate. Traditional methods often employ refluxing in ethanol or acetic acid.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often to a matter of minutes.[2]

Question: The yield of my desired quinoxaline product is low. What are the potential causes and solutions?

Answer:

Low yields can stem from incomplete reactions, side product formation, or suboptimal reaction conditions. To improve your yield:

  • Optimize Catalyst and Loading: The choice and amount of catalyst are critical. For instance, with alumina-supported AlCuMoVP, increasing the catalyst amount from 50 mg to 100 mg significantly increased the yield.[3] Experiment with different catalysts and screen for the optimal loading.

  • Re-evaluate Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] As mentioned previously, adjusting the temperature can also impact the yield.

  • Consider "Green" Catalysts: Many modern, environmentally friendly catalysts are reported to produce high to excellent yields (often exceeding 90%).[2][4] Examples include bentonite K-10, cerium (IV) ammonium nitrate (CAN), and various solid acid catalysts.[2]

  • Control of Stoichiometry: Ensure an accurate 1:1 molar ratio of the 1,2-diamine and α-dicarbonyl compound.[2]

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a known drawback of some traditional synthesis methods.[2] To enhance selectivity for the desired quinoxaline:

  • Employ Milder Reaction Conditions: High temperatures and strong acids can sometimes lead to undesired side reactions.[3] Switching to a milder catalyst and conducting the reaction at room temperature can improve selectivity.

  • Choose a More Selective Catalyst: Certain catalysts are highlighted for their ability to produce clean reactions with no side products.[2] For example, reactions using hexafluoroisopropanol (HFIP) or a solid acid catalyst like TiO2-Pr-SO3H have been reported to be highly selective.[2]

  • Purification Method: If side products are unavoidable, ensure your purification method (e.g., recrystallization, column chromatography) is optimized to effectively separate the desired product.

Frequently Asked Questions (FAQs)

What is the general mechanism for the condensation of 1,2-diamines and α-dicarbonyls?

The reaction proceeds through a condensation mechanism. One of the amine groups of the 1,2-diamine performs a nucleophilic attack on one of the carbonyl carbons of the α-dicarbonyl. This is followed by an intramolecular cyclization where the second amine group attacks the remaining carbonyl carbon. The final step involves the elimination of two molecules of water to form the stable aromatic pyrazine ring of the quinoxaline.

Are there environmentally friendly ("green") methods for this synthesis?

Yes, significant research has focused on developing greener synthetic routes.[2] These methods often feature:

  • The use of non-toxic, recyclable catalysts like clays or solid-supported catalysts.[2][3]

  • Reactions performed in environmentally benign solvents like water or ethanol, or under solvent-free conditions.[2][4]

  • Mild reaction conditions, such as room temperature and shorter reaction times, which reduce energy consumption.[2][3]

Can this reaction be performed without a catalyst?

While the uncatalyzed reaction can occur, it is often very slow and may require harsh conditions like high temperatures, leading to low yields.[3] For practical laboratory synthesis, a catalyst is highly recommended to achieve efficient conversion in a reasonable timeframe.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various catalytic systems and their reported performance for the synthesis of quinoxalines.

CatalystDiamine (mmol)Dicarbonyl (mmol)SolventTemperature (°C)TimeYield (%)Reference
None11Toluene252 h0[3]
Glycerol/Water11Glycerol/Water904-6 min85-91[2]
Iodine (I2)11DMSORoom Temp.12 h80-90[2]
Zinc Triflate (Zn(OTf)2)1.11CH3CNRoom Temp.-85-91[2]
Bentonite K-1011EthanolRoom Temp.20 min95[2]
Cerium (IV) Ammonium Nitrate (CAN)11AcetonitrileRoom Temp.20 min80-98[2]
Hexafluoroisopropanol (HFIP)11Solvent-freeRoom Temp.20 min95[2]
TiO2-Pr-SO3H11EthanolRoom Temp.10 min95[2]
Alumina-Supported MoVP11Toluene25120 min92[3]
Pyridine11THFRoom Temp.2-3 h85-92[1]
Ammonium Heptamolybdate11EtOH/H2ORoom Temp.-Good to Excellent[4]

Experimental Protocols

General Procedure for the Synthesis of Quinoxalines using Alumina-Supported Heteropolyoxometalates[3]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

General Procedure for the Synthesis of Quinoxalines using Pyridine as a Catalyst[1]

  • React an equimolar amount of a 1,2-diaminobenzene and a phenacyl bromide in tetrahydrofuran (THF).

  • Add pyridine as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction, which is typically complete within 2 to 3 hours.

  • Upon completion, proceed with standard workup and purification procedures.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select 1,2-diamine and α-dicarbonyl Solvent_Catalyst Choose Solvent and Catalyst System Reactants->Solvent_Catalyst Mixing Combine Reactants, Solvent, and Catalyst Solvent_Catalyst->Mixing Stirring Stir at Specified Temperature Mixing->Stirring Monitoring Monitor Progress (e.g., TLC) Stirring->Monitoring Filtration Filter to Remove Solid Catalyst (if applicable) Monitoring->Filtration Reaction Complete Extraction Aqueous Workup/Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify (Recrystallization/Chromatography) Evaporation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for the condensation of 1,2-diamines and α-dicarbonyls.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-3-phenylquinoxaline Isomers: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide aims to provide a comparative overview of the biological activity of 2-Methyl-3-phenylquinoxaline isomers. However, a comprehensive search of the current scientific literature reveals a notable gap in direct comparative studies for these specific isomers. While the quinoxaline scaffold is a well-established pharmacophore with numerous derivatives exhibiting a wide range of biological activities, data focusing on the direct comparison of positional isomers of this compound is scarce.

This guide will, therefore, summarize the known biological activities of closely related quinoxaline derivatives to provide a contextual understanding of their potential. We will also present general experimental protocols and conceptual diagrams relevant to the study of such compounds.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have been extensively investigated and have shown a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antiprotozoal activities.[1][3][4] The biological activity of quinoxaline derivatives is often modulated by the nature and position of substituents on the quinoxaline core.[2]

Anticancer Activity of Related Phenylquinoxaline Derivatives

While specific data for this compound isomers is limited, numerous studies have explored the anticancer properties of derivatives of 3-phenylquinoxaline. These studies provide valuable insights into the potential mechanisms of action and structure-activity relationships.

A significant body of research has focused on derivatives of 3-phenylquinoxaline-2(1H)-thione and 2-oxo-3-phenylquinoxaline.[5][6] These compounds have been shown to exhibit promising antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[5][7] For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated potent anticancer activity, with some derivatives showing IC50 values in the low micromolar range, comparable to the standard drug doxorubicin.[5][7]

The proposed mechanisms for the anticancer effects of quinoxaline derivatives are diverse and include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), and the induction of apoptosis.[6][8]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by quinoxaline derivatives, based on the mentioned target, VEGFR-2.

G Hypothetical VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Autophosphorylation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Antimicrobial Activity of Substituted Quinoxalines

The quinoxaline nucleus is also a key component in the development of novel antimicrobial agents. Various 2,3-disubstituted quinoxaline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3]

Studies have reported that the antimicrobial efficacy of these compounds is highly dependent on the substituents at the C-2 and C-3 positions. For example, certain derivatives have shown considerable activity against Gram-positive bacteria like Staphylococcus aureus and the pathogenic fungus Candida albicans.[3]

General Experimental Protocols

To aid researchers in this field, we provide an overview of common experimental methodologies used to assess the biological activities of quinoxaline derivatives.

A common method to evaluate the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few more hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

  • Preparation of Inoculum: Standardized microbial suspensions (e.g., bacteria or fungi) are prepared.

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a petri dish is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

General Synthesis Workflow for Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following diagram illustrates a generalized synthetic workflow.

G General Synthesis of Quinoxaline Derivatives cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phenylenediamine Derivative (R1) C Condensation Reaction (e.g., in Ethanol or Acetic Acid) A->C B 1,2-Dicarbonyl Compound (R2, R3) B->C D Substituted Quinoxaline (R1, R2, R3) C->D

Caption: A generalized workflow for the synthesis of substituted quinoxalines.

Conclusion and Future Directions

While a direct comparative analysis of the biological activity of this compound isomers is not currently possible due to a lack of specific data in the published literature, the broader family of quinoxaline derivatives continues to be a rich source of potential therapeutic agents. The existing research on anticancer and antimicrobial activities of various substituted quinoxalines underscores the importance of this scaffold in drug discovery.

Future research should aim to systematically synthesize and evaluate the biological activities of positional isomers of simple substituted quinoxalines, such as this compound. Such studies would provide invaluable data for establishing more precise structure-activity relationships and would guide the rational design of more potent and selective quinoxaline-based drugs. Researchers are encouraged to publish data on individual isomers, even if they are part of a larger study, to contribute to a more complete understanding of this important class of compounds.

References

Validating 2-Methyl-3-phenylquinoxaline as a Selective p38α MAPK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential of 2-Methyl-3-phenylquinoxaline as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). It outlines a series of established experimental protocols and presents a comparative analysis with well-characterized p38α MAPK inhibitors. This document is intended to guide researchers through the necessary steps to determine the potency, selectivity, and cellular activity of this compound.

Introduction to p38α MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key regulator of pro-inflammatory cytokine production, making it a prime therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer.[2][3][4] The development of selective p38α inhibitors is a significant area of focus in drug discovery. This guide explores the validation of a novel compound, this compound, for this purpose.

Comparative Analysis of p38α MAPK Inhibitors

To effectively evaluate this compound, its performance must be benchmarked against established p38α MAPK inhibitors. The following table summarizes the inhibitory potency of several well-characterized compounds.

CompoundTypep38α IC50 (nM)p38β IC50 (nM)Notes
This compound Test Compound To Be Determined To Be Determined Quinoxaline derivative with potential kinase inhibitory activity.
SB203580 (Adezmapimod) ATP-competitive50500A widely used, selective p38 MAPK inhibitor.[5][6]
BIRB 796 (Doramapimod) Allosteric (Type II)3865A potent and selective pan-p38 inhibitor with slow binding kinetics.[5][6]
Skepinone-L ATP-competitive5>1000 (for other kinases)A highly potent and selective p38α inhibitor.[7]
SB202190 ATP-competitive50100A potent inhibitor of p38α and p38β2.[5][6]

Experimental Validation Workflow

The following diagram outlines a typical workflow for validating a novel p38α MAPK inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Biochemical Kinase Assay (e.g., LanthaScreen) B Determine p38α IC50 A->B C Kinase Selectivity Profiling (Kinase Panel Screen) B->C D In-Cell Target Engagement (e.g., In-Cell Western) C->D Proceed if potent & selective E Inhibition of p38 Downstream Signaling D->E F Functional Cellular Assay (e.g., TNF-α Release) E->F G Compare Potency & Selectivity to Known Inhibitors F->G H Structure-Activity Relationship (SAR) Studies G->H G cluster_0 Upstream Activators cluster_1 MAPK Kinase Kinases (MAP3Ks) cluster_2 MAPK Kinases (MAP2Ks) cluster_3 Mitogen-Activated Protein Kinase (MAPK) cluster_4 Downstream Effectors Stress Cellular Stress (UV, Osmotic Shock) MAP3K ASK1 / TAK1 / MEKKs Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K phosphorylates p38a p38α MAP2K->p38a phosphorylates MK2 MAPKAPK2 (MK2) p38a->MK2 phosphorylates ATF2 ATF2 p38a->ATF2 phosphorylates p53 p53 p38a->p53 phosphorylates Inhibitor This compound Inhibitor->p38a Inhibits Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Prod ATF2->Cytokine_Prod

References

Structure-activity relationship (SAR) studies of 2-Methyl-3-phenylquinoxaline analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships, experimental validation, and mechanistic insights into a promising class of bioactive compounds.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-3-phenylquinoxaline analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While the primary focus of this guide is on analogs with anticancer properties, the broader therapeutic potential of these compounds is also acknowledged. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

The core of this guide focuses on analogs where the 2-position of the 3-phenylquinoxaline scaffold is modified, as the available scientific literature offers a wealth of quantitative data for these derivatives. While interest in 2-methyl-3-phenylquinoxaline analogs is noted, extensive SAR studies with specific quantitative data for this particular substitution are limited in the reviewed literature. Therefore, this guide broadens the scope to include closely related and well-characterized analogs to provide a comprehensive overview of the SAR landscape.

Structure-Activity Relationship (SAR) and In Vitro Anticancer Activity

The anticancer activity of 2-substituted-3-phenylquinoxaline analogs has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values, of two series of analogs: 3-phenylquinoxaline-2(1H)-thione derivatives and 2-oxo-3-phenylquinoxaline derivatives.

Table 1: Anticancer Activity of 3-Phenylquinoxaline-2(1H)-thione Analogs[1][2]

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were synthesized and evaluated for their antiproliferative activity against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. Doxorubicin was used as a reference drug. Out of 25 synthesized derivatives, several compounds exhibited potent anticancer activity.[1][2]

Compound IDR GroupIC50 (µg/mL) vs. HCT-116IC50 (µg/mL) vs. MCF-7
6 H> 10> 10
7 CONH22.192.65
8 CN> 10> 10
9 CONHNH21.902.30
11a Glycine methyl ester2.513.11
11b Alanine methyl ester3.154.02
11c Valine methyl ester7.526.62
11d Leucine methyl ester4.335.18
12a Methyl3.884.21
12b Ethyl4.124.89
Doxorubicin -3.233.23

SAR Insights:

  • The parent compound 6 with a simple propanoic acid methyl ester at the 2-position showed low activity.

  • Conversion of the ester to an amide (7 ) or a hydrazide (9 ) significantly enhanced the anticancer activity, with the hydrazide derivative 9 being the most potent in this initial series.

  • Coupling of amino acid methyl esters to the propanoic acid side chain (compounds 11a-d ) generally resulted in good activity, with the glycine analog 11a being the most active among them. A trend of decreasing activity with increasing steric bulk of the amino acid side chain was observed (Gly > Ala > Leu > Val).

  • Simple N-alkyl amides (12a, 12b ) also demonstrated moderate activity.

Table 2: Anticancer Activity of 2-Oxo-3-phenylquinoxaline Analogs[3][4]

A series of 2-oxo-3-phenylquinoxaline derivatives were synthesized and evaluated for their cytotoxic effects against the human colorectal cancer cell line HCT-116.[3][4]

Compound IDR GroupIC50 (µg/mL) vs. HCT-116
2a Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate28.85 ± 3.26
4 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide> 50
7a N-propyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide> 50
7j N-(1-(benzylamino)-1-oxopropan-2-yl)-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide26.75 ± 3.50
Cisplatin -10.25 ± 1.25

SAR Insights:

  • In this series, the simple ethyl ester derivative 2a and the more complex amide derivative 7j showed the most significant, albeit moderate, activity against HCT-116 cells.[3][4]

  • The hydrazide derivative 4 in this scaffold did not exhibit significant activity, in contrast to the thione series.

Experimental Protocols

Synthesis of 3-Phenylquinoxaline-2(1H)-thione Derivatives (General Procedure)[1]

A common synthetic route to the 3-phenylquinoxaline-2(1H)-thione core involves the reaction of o-phenylenediamine with an appropriate α-keto acid, followed by thionation. The subsequent S-alkylation and further modifications lead to the final products.

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one A mixture of o-phenylenediamine and ethyl benzoylformate is heated, often in the presence of a solvent like ethanol or acetic acid, to yield 3-phenylquinoxalin-2(1H)-one.

Step 2: Thionation to 3-Phenylquinoxaline-2(1H)-thione 3-Phenylquinoxalin-2(1H)-one is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like toluene or xylene under reflux to afford 3-phenylquinoxaline-2(1H)-thione.

Step 3: S-Alkylation and Amidation The resulting thione is then subjected to S-alkylation with a suitable halo-ester (e.g., methyl 3-bromopropionate) in the presence of a base (e.g., triethylamine) to yield the S-substituted ester. This ester can then be converted to various amides, hydrazides, or coupled with amino acids to generate the final analogs.

Cell Viability Assay (MTT Assay)[1][5]

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., 150 µL of DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

Mechanistic Insights and Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The quinoxaline scaffold has been associated with the induction of apoptosis in cancer cells. One of the major pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

Intrinsic Apoptosis Pathway

Cellular stress, such as that induced by cytotoxic drugs, can trigger the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_apoptosis Stress Anticancer Drug (Quinoxaline Analog) Bax_Bak Bax/Bak (Pro-apoptotic) Stress->Bax_Bak activates Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Stress->Bcl2_BclxL inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Bcl2_BclxL->Bax_Bak inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Quinoxaline Analogs as Kinase Inhibitors

In addition to inducing apoptosis, many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 2-substituted-3-phenylquinoxaline scaffold is a promising starting point for the design of kinase inhibitors.

While specific quantitative data for this compound analogs as kinase inhibitors is not extensively covered in the reviewed literature, related quinoxaline derivatives have shown inhibitory activity against kinases such as VEGFR, EGFR, and c-Met. The general mechanism of action for many of these inhibitors is competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction pathways that promote cell proliferation and survival.

Further research is warranted to explore the potential of this compound analogs as selective and potent kinase inhibitors. High-throughput screening against a panel of kinases, followed by detailed enzymatic assays and structural biology studies, would be instrumental in elucidating their specific targets and mechanism of action.

This guide provides a snapshot of the current understanding of the structure-activity relationships of 2-substituted-3-phenylquinoxaline analogs. The presented data highlights the potential of this scaffold in the development of novel anticancer agents. Further optimization of these structures, guided by the SAR insights and mechanistic studies, could lead to the discovery of more potent and selective drug candidates.

References

A Comparative Guide to Confirming the Chemical Structure of Synthesized 2-Methyl-3-phenylquinoxaline using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of newly synthesized compounds is a critical step. This guide provides a detailed comparison and methodology for confirming the identity of 2-Methyl-3-phenylquinoxaline using mass spectrometry, a cornerstone analytical technique for molecular weight determination and structural elucidation.

Chemical Structure and Expected Mass Spectrometric Data

This compound is a heterocyclic aromatic compound. Its chemical identity is defined by its molecular formula, molecular weight, and the specific arrangement of its atoms.

  • Molecular Formula: C₁₅H₁₂N₂[][2]

  • Molecular Weight: 220.27 g/mol []

  • Monoisotopic Mass: 220.100048 Da[3][4]

In mass spectrometry, particularly with electron ionization (EI), the primary piece of evidence is the molecular ion peak (M⁺), which should correspond to the molecule's mass. For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 220. The high stability of the aromatic system suggests that this molecular ion peak will be prominent.[5]

Experimental Protocol: Synthesis and Mass Spectrometry

A typical workflow for synthesis and structural confirmation is outlined below. The synthesis provides the material for analysis, and the mass spectrometry experiment provides the data for structural confirmation.

Synthesis of this compound

A common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For this compound, this involves the reaction of o-phenylenediamine with 1-phenyl-1,2-propanedione.

Reactants:

  • o-Phenylenediamine

  • 1-Phenyl-1,2-propanedione

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

Procedure:

  • Dissolve o-phenylenediamine and 1-phenyl-1,2-propanedione in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mass Spectrometry Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for analyzing volatile and thermally stable compounds like this compound.

Instrumentation: Agilent GC-MS System (or equivalent) Ionization Mode: Electron Ionization (EI)

Sample Preparation:

  • Dissolve a small amount (approx. 1 mg) of the synthesized and purified product in 1 mL of a volatile solvent such as dichloromethane or methanol.

GC-MS Parameters:

Parameter Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Electron Energy 70 eV
Mass Analyzer Quadrupole

| Scan Range | m/z 40-350 |

experimental_workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_confirmation Structural Confirmation Reactants o-Phenylenediamine + 1-Phenyl-1,2-propanedione Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Pure Synthesized This compound Purification->Product SamplePrep Sample Preparation (Dissolve in Dichloromethane) Product->SamplePrep GCMS GC-MS Analysis (EI, 70 eV) SamplePrep->GCMS Data Mass Spectrum Data Acquisition GCMS->Data Interpretation Data Interpretation (Molecular Ion & Fragmentation) Data->Interpretation Comparison Comparison with Database/Alternatives Interpretation->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Figure 1: Experimental workflow from synthesis to structural confirmation.

Data Interpretation and Comparison

The acquired mass spectrum is analyzed for two key features: the molecular ion peak and the fragmentation pattern. This data is then compared against known values and alternative structures to confirm the compound's identity.

Analysis of the Mass Spectrum

The mass spectrum of this compound from the NIST database shows a top peak (base peak) at m/z 219 and the second-highest peak at m/z 220.[3]

  • Molecular Ion (M⁺): The peak at m/z 220 corresponds to the molecular weight of the compound, confirming the molecular formula C₁₅H₁₂N₂.

  • Base Peak ([M-H]⁺): The most intense peak at m/z 219 is attributed to the loss of a single hydrogen atom from the molecular ion.[3] This is a common fragmentation for stable aromatic compounds, leading to a highly stable cation.

  • Other Fragments: Another notable peak appears at m/z 76 , which likely corresponds to a C₆H₄ fragment from the benzene portion of the quinoxaline ring system.[3]

Comparison with Alternative Compounds

To ensure the synthesized product is not an isomer or a different compound altogether, its mass spectrum should be compared with those of potential alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compound C₁₅H₁₂N₂220.27220 (M⁺) , 219 ([M-H]⁺) , 76
2-MethylquinoxalineC₉H₈N₂144.17144 (M⁺), 117, 76[6]
2,3-DiphenylquinoxalineC₂₀H₁₄N₂282.35282 (M⁺)[7]

As shown in the table, the mass spectra of alternative quinoxaline derivatives are distinctly different, primarily due to their different molecular weights. This comparison highlights the specificity of the mass spectrum in identifying the target compound.

Proposed Fragmentation Pathway

The fragmentation pattern provides a structural fingerprint. For this compound, the primary fragmentations involve the loss of a hydrogen atom and potentially the methyl group.

fragmentation_pathway M This compound (M) m/z = 220 M_ion Molecular Ion (M⁺) m/z = 220 M->M_ion Ionization (EI) M_minus_H [M-H]⁺ m/z = 219 (Base Peak) M_ion->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 205 M_ion->M_minus_CH3 - CH₃•

Figure 2: Proposed fragmentation of this compound.

Conclusion

Mass spectrometry provides definitive evidence for the structural confirmation of synthesized this compound. The verification process relies on two key data points obtained from the mass spectrum:

  • The Molecular Ion Peak: The presence of a strong peak at m/z 220 confirms the molecular weight and formula of the target compound.

  • The Fragmentation Pattern: The characteristic base peak at m/z 219 ([M-H]⁺) and other fragments provide a structural fingerprint that, when compared to databases and alternative structures, corroborates the identity of this compound.

By following the detailed experimental protocol and data analysis workflow presented, researchers can confidently confirm the successful synthesis of this compound, ensuring the integrity of their subsequent research and development activities.

References

Quinoxaline Derivatives as Anti-Inflammatory Agents: A Comparative Guide to In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory properties being a key area of investigation. This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory activities of various quinoxaline derivatives, supported by experimental data and detailed methodologies to aid in the research and development of novel anti-inflammatory therapeutics.

In Vitro Anti-Inflammatory Activity:

The in vitro anti-inflammatory potential of quinoxaline derivatives is commonly assessed through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. This includes the inhibition of cyclooxygenase (COX) enzymes, scavenging of nitric oxide (NO), and reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Data Summary:

The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Compound/DerivativeAssayTargetIC50 (µM)Reference
Series of 4-alkoxy-6,9-dichloro[1][2][3]triazolo[4,3-a]quinoxalines Cytokine InhibitionTNF-αGood levels of inhibition reported[2]
IL-6Good levels of inhibition reported[2]
Imidazo[1,2-a]quinoxalines Cytokine InhibitionTNF-α productionDose-dependent prevention of TNF-α-triggered cell death[4]
Quinoxaline-2-one derivatives (Q2, Q4, Q5) Nitric Oxide ScavengingNO radicalSignificant activity (Standard IC50: 28.8 µg/ml)
Novel Quinoxaline Derivatives (11, 13) COX InhibitionCOX-137.96, 30.41[5]
COX-20.62, 0.46[5]
Novel Quinoxaline Derivatives (4a, 5) COX InhibitionCOX-1-[5]
COX-21.17, 0.83[5]

In Vivo Anti-Inflammatory Activity:

The in vivo anti-inflammatory efficacy of quinoxaline derivatives is frequently evaluated using animal models of inflammation. The carrageenan-induced paw edema model in rats is a standard and widely accepted method to assess the acute anti-inflammatory potential of test compounds.

Data Summary:

This table presents the in vivo anti-inflammatory activity of selected quinoxaline derivatives, showcasing the percentage of edema inhibition in the carrageenan-induced paw edema model.

Compound/DerivativeAnimal ModelDose% Edema InhibitionReference
Sulfonamido Quinoxalines (L1, L2, L5) Rat25 mg/kg2.25 - 22.95
3-hydrazinoquinoxaline-2-thiol (QD) Rat0.2 mg/ml (topical)Notable decrease in TNF-α levels

Experimental Protocols:

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Assays:

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • A reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme is prepared.

    • The test quinoxaline derivative (inhibitor) is added to the mixture.

    • The plate is incubated for a few minutes at 25°C.

    • A colorimetric substrate solution is added, followed by arachidonic acid to initiate the reaction.

    • The absorbance is read at 590 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

2. Nitric Oxide (NO) Scavenging Assay:

This assay evaluates the capacity of a compound to scavenge nitric oxide radicals, which are pro-inflammatory mediators.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrites is measured using the Griess reagent.

  • Procedure:

    • A reaction mixture is prepared containing sodium nitroprusside in phosphate-buffered saline (PBS).

    • The test quinoxaline derivative is added to the mixture.

    • The mixture is incubated at 25°C for 150 minutes.

    • An equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is added.

    • The absorbance of the resulting chromophore is measured at 546 nm.

    • The percentage of NO scavenging is calculated, and the IC50 value is determined.

3. Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay:

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in immune cells stimulated with LPS.

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce TNF-α and IL-6. The amount of cytokines released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • RAW 264.7 macrophage cells are cultured in a 96-well plate.

    • The cells are pre-treated with various concentrations of the test quinoxaline derivative for 1 hour.

    • LPS (1 µg/mL) is added to the wells to induce inflammation, and the cells are incubated for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated, and IC50 values are determined.

In Vivo Assay:

1. Carrageenan-Induced Paw Edema in Rats:

This is a classic model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.

  • Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Procedure:

    • Wistar albino rats are divided into control, standard, and test groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test quinoxaline derivative is administered orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

    • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of all rats.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Visualizing the Mechanisms and Workflow:

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway in inflammation and the general experimental workflow for evaluating anti-inflammatory agents.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response cluster_inhibition Inhibition by Quinoxaline Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces iNOS iNOS NFkB->iNOS induces TNFa TNF-α NFkB->TNFa induces IL6 IL-6 NFkB->IL6 induces PGs Prostaglandins COX2->PGs produces NO Nitric Oxide iNOS->NO produces Inflammation Inflammation TNFa->Inflammation IL6->Inflammation PGs->Inflammation NO->Inflammation Quinoxaline Quinoxaline Derivatives Quinoxaline->COX2 inhibits Quinoxaline->iNOS inhibits Quinoxaline->TNFa inhibits Quinoxaline->IL6 inhibits

Caption: Inflammatory signaling pathway and points of inhibition by quinoxaline derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis cluster_synthesis Compound Synthesis COX_assay COX Inhibition Assay IC50 IC50 Determination COX_assay->IC50 NO_assay NO Scavenging Assay NO_assay->IC50 Cytokine_assay Cytokine Inhibition Assay (TNF-α, IL-6) Cytokine_assay->IC50 Animal_model Carrageenan-Induced Paw Edema Model Dosing Compound Administration Animal_model->Dosing Measurement Paw Volume Measurement Dosing->Measurement Inhibition % Inhibition Calculation Measurement->Inhibition Synthesis Synthesis of Quinoxaline Derivatives Synthesis->COX_assay Synthesis->NO_assay Synthesis->Cytokine_assay Synthesis->Dosing

Caption: General experimental workflow for evaluating the anti-inflammatory activity of quinoxaline derivatives.

References

Comparative Molecular Modeling of Quinoxaline Derivatives at Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, represent a versatile class of heterocyclic compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects, are often attributed to their ability to selectively inhibit key enzymes. Molecular modeling has become an indispensable tool in the rational design and optimization of these derivatives, providing crucial insights into their binding modes and structure-activity relationships (SAR) at enzyme active sites.

Comparative Analysis of Enzyme Inhibition

Molecular docking and in vitro assays have identified several key enzyme targets for quinoxaline derivatives. The inhibitory potency varies significantly based on the substitution patterns on the quinoxaline scaffold and the specific topology of the enzyme's active site.

Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives

Derivative IDTarget EnzymeInhibition / Binding DataReference
Compound IV VEGFR-2Binding Affinity: -17.11 kcal/mol[1]
Compound III VEGFR-2Binding Affinity: -15.63 kcal/mol[1]
Compound 26e ASK1IC₅₀: 30.17 nM[2]
Compound 12d ASK1IC₅₀: 49.63 nM[2]
Compound 12c ASK1IC₅₀: 117.61 nM[2]
Compound 4a EGFRIC₅₀: 0.3 µM[3]
Compound 13 EGFRIC₅₀: 0.4 µM[3]
Compound 11 EGFRIC₅₀: 0.6 µM[3]
Compound IVd EGFRBinding Energy: -12.03 kcal/mol[4]
Compound 13 COX-2IC₅₀: 0.46 µM[3]
Compound 11 COX-2IC₅₀: 0.62 µM[3]

As shown in Table 1, quinoxaline derivatives exhibit potent, often nanomolar, inhibition against a range of protein kinases implicated in cancer progression. Derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) show strong binding affinities, suggesting their potential as anti-angiogenic agents.[1]. Similarly, compounds have been developed as highly effective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) and Epidermal Growth Factor Receptor (EGFR).[2][3]. Notably, some derivatives exhibit dual-inhibitory activity, such as compounds 11 and 13, which potently inhibit both EGFR and Cyclooxygenase-2 (COX-2), making them promising candidates for dual anticancer and anti-inflammatory therapy.[3].

Table 2: Inhibition of Metabolic Enzymes by Quinoxaline Derivatives

Derivative IDTarget EnzymeIC₅₀ Value (µM)Standard / ControlReference
Compound 6a sPLA20.0475-[5]
Compound 6c α-Glucosidase0.0953Acarbose (IC₅₀ = 283.3 µM)[5][6]
Compound 15a Aldose Reductase0.143-[7]

Quinoxaline derivatives also show significant promise in targeting enzymes related to metabolic diseases. As detailed in Table 2, novel derivatives have been identified as potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in inflammation and diabetes.[5]. Compound 6c, for instance, is significantly more potent than the standard drug acarbose at inhibiting α-glucosidase.[5][6]. Furthermore, derivatives have been designed to effectively inhibit aldose reductase, a key enzyme in the polyol pathway linked to diabetic complications.[7][8].

Key Signaling Pathways Targeted by Quinoxaline Derivatives

The therapeutic effects of quinoxaline-based inhibitors are achieved by modulating critical cellular signaling pathways. Molecular modeling helps elucidate how these compounds interfere with protein function to block downstream signaling cascades involved in cell proliferation, survival, and inflammation.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[9]. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, activating several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[10][11][12]. Quinoxaline inhibitors that target the ATP-binding site of VEGFR-2 effectively block these signals, thereby preventing angiogenesis.[1].

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Site PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-MAPK PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf->Proliferation

VEGFR-2 signaling pathway and inhibition by quinoxaline derivatives.

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and differentiation.[13]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[14][15]. Ligand binding to EGFR triggers a signaling cascade involving the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promotes cell growth and survival.[16][]. Small-molecule quinoxaline inhibitors compete with ATP in the intracellular kinase domain, preventing autophosphorylation and blocking these downstream proliferative signals.[14].

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Adaptor GRB2/Shc EGFR->Adaptor PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Inhibitor Quinoxaline Inhibitor Inhibitor->EGFR Inhibits Kinase Domain Ras Ras Adaptor->Ras Akt Akt PI3K->Akt MAPK Raf-MEK-ERK Ras->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Modeling_Workflow cluster_comp Computational Design cluster_exp Experimental Validation T0 Target Identification (e.g., VEGFR-2, EGFR) T1 Retrieve Protein Structure (from PDB) T0->T1 T2 Active Site Analysis T1->T2 T3 Virtual Screening & Molecular Docking T2->T3 T4 Select Lead Compounds (Based on Score & Interactions) T3->T4 T5 Chemical Synthesis of Selected Derivatives T4->T5 T6 In Vitro Biological Assays (e.g., Kinase Inhibition) T5->T6 T7 Analyze SAR T6->T7 T7->T3 Iterative Refinement T8 Lead Optimization T7->T8

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.